3,6-Dichloro-4-(chloromethyl)pyridazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C5H3Cl3N2 |
|---|---|
Molecular Weight |
197.45 g/mol |
IUPAC Name |
3,6-dichloro-4-(chloromethyl)pyridazine |
InChI |
InChI=1S/C5H3Cl3N2/c6-2-3-1-4(7)9-10-5(3)8/h1H,2H2 |
InChI Key |
DTEZLUVFUMIDDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)CCl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties & Synthetic Utility of 3,6-Dichloro-4-(chloromethyl)pyridazine
An In-depth Technical Guide on the Chemical Properties of 3,6-Dichloro-4-(chloromethyl)pyridazine.
Part 1: Executive Summary & Chemical Identity
This compound is a high-value heterocyclic building block characterized by its orthogonal reactivity . It possesses three electrophilic sites with distinct activation energy profiles: a highly reactive "benzylic" chloromethyl group at position 4, and two heteroaryl chlorides at positions 3 and 6.
This compound serves as a critical scaffold in the synthesis of imidazo[1,2-b]pyridazines (a privileged pharmacophore in kinase inhibitors, e.g., CDK2, p38 MAP kinase) and is increasingly utilized as a linker in fragment-based drug discovery (FBDD).
Chemical Identity Table
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | |
| Molecular Weight | 197.45 g/mol |
| Parent Scaffold | 3,6-Dichloro-4-methylpyridazine (CAS: 19064-64-3) |
| Physical State | Off-white to yellow crystalline solid |
| Solubility | Soluble in DCM, THF, DMF; sparingly soluble in non-polar alkanes. |
| Stability | Moisture sensitive (hydrolysis of |
Part 2: Reactivity Profile & Mechanistic Insights[1]
The utility of this scaffold lies in the regiochemical differentiation between its electrophilic centers. Understanding the electronic environment of the pyridazine ring is prerequisite to controlling its chemistry.
Electronic Structure & Reactivity Hierarchy
The pyridazine ring is electron-deficient (
-
Site A (Position 4 - Chloromethyl): The most reactive site. The electron-withdrawing nature of the pyridazine ring (acting like a "super-phenyl" group) destabilizes the C-Cl bond, making it exceptionally prone to
reactions with neutral or anionic nucleophiles (amines, thiols, alkoxides). -
Site B (Positions 3 & 6 - Aryl Chlorides): Less reactive than the chloromethyl group under mild conditions. Substitution here typically requires
conditions (heat, base) or transition-metal catalysis (Suzuki/Buchwald).-
Differentiation between C3 and C6: While subtle, the C3 position (ortho to the chloromethyl group) is often sterically more crowded but electronically activated. Regioselectivity here is often substrate-dependent.
-
Mechanistic Pathway Diagram
The following diagram illustrates the orthogonal reactivity pathways, demonstrating how to selectively engage the chloromethyl group versus the ring chlorides.
Figure 1: Orthogonal reactivity map showing the kinetic preference for aliphatic substitution (Path A) over aromatic substitution (Path B).
Part 3: Synthetic Methodologies & Protocols
Protocol 1: Synthesis of the Core Scaffold
Objective: Generate this compound from the commercially available 3,6-dichloro-4-methylpyridazine.
Mechanism: Free-radical halogenation (Wohl-Ziegler reaction).
Reagents:
-
Precursor: 3,6-Dichloro-4-methylpyridazine (1.0 eq)
-
Halogen Source: N-Chlorosuccinimide (NCS) (1.1 eq)
-
Initiator: AIBN (0.05 eq) or Benzoyl Peroxide
-
Solvent:
or (Trifluorotoluene - greener alternative)
Step-by-Step Workflow:
-
Dissolution: Dissolve 3,6-dichloro-4-methylpyridazine in anhydrous
(0.5 M concentration) under . -
Activation: Add NCS and AIBN.
-
Reaction: Heat to reflux (
) for 4–6 hours. Monitor by TLC (hexane/EtOAc) or LCMS. Note: The product is reactive; avoid prolonged heating to prevent degradation. -
Workup: Cool to
to precipitate succinimide. Filter off the solids.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Purification: Concentrate the filtrate. If necessary, purify via rapid flash chromatography on silica gel (eluting with Hexane/EtOAc). Do not use methanol during purification to avoid solvolysis of the chloromethyl group.
Protocol 2: Selective Derivatization (Synthesis of Imidazo[1,2-b]pyridazines)
Objective: Use the chloromethyl group to build a fused ring system.
Reagents:
-
Substrate: this compound
-
Nucleophile: 2-Aminopyridine derivative
-
Solvent: Ethanol or Acetonitrile
Step-by-Step Workflow:
-
Mixing: Dissolve the substrate and 2-aminopyridine (1.0 eq) in ethanol.
-
Alkylation (Step 1): Stir at room temperature for 2 hours. The exocyclic amine of the pyridine attacks the chloromethyl group (
), forming an intermediate salt. -
Cyclization (Step 2): Heat the mixture to reflux (
) for 4–8 hours. The ring nitrogen of the pyridine attacks the C3-chlorine of the pyridazine via intramolecular . -
Isolation: Cool the mixture. The product often precipitates as a hydrohalide salt. Filter and wash with cold ethanol.
Part 4: Safety & Handling (Critical)[1]
As a Senior Scientist, I must emphasize that this compound is an alkylating agent .
-
Hazards:
-
Lachrymator: The chloromethyl moiety releases HCl upon hydrolysis and irritates mucous membranes.
-
Skin Corrosive: Causes severe burns.
-
Genotoxicity: Alkyl halides are potential mutagens.
-
-
Handling:
-
Always handle in a functioning fume hood.
-
Double-glove (Nitrile) is mandatory.
-
Quench glassware with 10% aqueous NaOH or ammonium hydroxide to destroy residual alkylating agent before washing.
-
References
-
National Institute of Standards and Technology (NIST). Pyridazine, 3,6-dichloro-4-methyl- Properties and Spectra. NIST Chemistry WebBook. [Link]
-
PubChem. 3,6-Dichloro-4-methylpyridazine Compound Summary. National Library of Medicine. [Link]
-
Sabt, A., et al. (2020).[2][3] Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2.[2] RSC Advances. [Link]
-
Sherif, M. H., et al. (2010).[4][5][6] Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science. [Link]
-
Heinisch, G., et al. (1994).[7] Pyridazines 71: A Novel Type of 1,2-Diazine Ring Contraction. Heterocycles. [Link]
Sources
- 1. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jofamericanscience.org [jofamericanscience.org]
- 5. jofamericanscience.org [jofamericanscience.org]
- 6. mdpi.com [mdpi.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Molecular Architecture and Reactivity of 3,6-Dichloro-4-(chloromethyl)pyridazine: A Technical Guide
Executive Summary
This technical guide provides an in-depth analysis of 3,6-Dichloro-4-(chloromethyl)pyridazine , a high-value heterocyclic intermediate critical in the synthesis of kinase inhibitors and agrochemicals. While often generated in situ from its stable precursor 3,6-dichloro-4-methylpyridazine (CAS 19064-64-3) , understanding the distinct reactivity profile of the chloromethyl species is essential for optimizing yield and regioselectivity. This document outlines the molecular architecture, synthesis protocols, and a hierarchical reactivity map to guide researchers in nucleophilic substitution strategies.
Molecular Architecture & Electronic Properties
The pyridazine ring (1,2-diazine) is significantly more electron-deficient than pyridine due to the presence of two adjacent nitrogen atoms. This electron deficiency dictates the reactivity of the substituents.
Electronic Distribution
-
Ring System: The 1,2-nitrogen placement creates a strong dipole and lowers the energy of the LUMO, making the ring highly susceptible to nucleophilic attack (
) but resistant to electrophilic aromatic substitution. -
C-4 Chloromethyl Group: The electron-withdrawing nature of the pyridazine ring (acting similarly to a nitro-benzene or pyridine ring) hyper-activates the benzylic-like carbon at position 4. The C-Cl bond in the chloromethyl group is significantly more labile than a standard alkyl chloride, facilitating rapid
reactions. -
C-3 and C-6 Chlorines: These positions are activated for Nucleophilic Aromatic Substitution (
). However, the presence of the chloromethyl group at C-4 breaks the symmetry, making C-3 and C-6 non-equivalent.
Structural Data (Analogous)
-
Precursor CAS: 19064-64-3 (3,6-Dichloro-4-methylpyridazine)
-
Molecular Formula:
-
Molecular Weight: ~197.45 g/mol
-
Predicted LogP: ~2.1 (Moderate lipophilicity)
Synthesis & Production Protocols
The synthesis of this compound is typically achieved via a radical halogenation of the methyl precursor. This section details the workflow from raw materials to the activated intermediate.[1][2][3]
Synthesis Workflow
The production line begins with maleic anhydride or citrazinic acid derivatives, progressing to the methyl-pyridazine, and finally the chloromethyl species.
Figure 1: Step-wise synthesis pathway from maleic anhydride to the target chloromethyl pyridazine.
Protocol: Radical Chlorination (Methyl to Chloromethyl)
Objective: Selective monochlorination of the C-4 methyl group.
Reagents:
-
Substrate: 3,6-Dichloro-4-methylpyridazine (1.0 eq)[4]
-
Reagent: N-Chlorosuccinimide (NCS) (1.1 eq)
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.
-
Solvent:
or Acetonitrile (degassed).
Methodology:
-
Dissolution: Dissolve 3,6-dichloro-4-methylpyridazine in anhydrous
under an inert atmosphere ( ). -
Addition: Add NCS and AIBN.
-
Initiation: Heat the mixture to reflux (76°C for
). The reaction is initiated thermally or via UV light. -
Monitoring: Monitor via TLC or LC-MS. The reaction typically requires 2–6 hours. Note: Over-reaction can lead to the dichloromethyl side product.
-
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate to obtain the crude chloromethyl product.
-
Purification: Often used crude due to instability; if necessary, rapid column chromatography on silica (Hexane/EtOAc).
Reactivity Profile & Regioselectivity
The core utility of this molecule lies in its three electrophilic sites. Understanding the hierarchy of reactivity is crucial for preventing side reactions.
The Reactivity Hierarchy
-
Site A (C-4 Chloromethyl): Highest Reactivity.
-
Mechanism:
. -
Nucleophiles: Amines, Thiols, Alkoxides.
-
Conditions: Room temperature, mild base (
, TEA). -
Insight: The pyridazine ring acts as a "super-phenyl" electron sink, making this position exceptionally reactive.
-
-
Site B (C-3/C-6 Ring Chlorines): Moderate Reactivity.
-
Mechanism:
. -
Nucleophiles: Amines, Alkoxides.
-
Conditions: Elevated temperature (>60°C), stronger bases.
-
Selectivity: The chlorine at C-5 (if numbered 3,6-dichloro-4-substituent) is often less sterically hindered than C-3, but electronic effects from the C-4 substituent can direct incoming nucleophiles.
-
Regioselectivity Map
Figure 2: Reactivity hierarchy showing the kinetic preference for the chloromethyl group (
Quantitative Comparison of Conditions
| Reaction Type | Target Site | Nucleophile | Typical Conditions | Yield Potential |
| Alkylation ( | Morpholine | DCM, TEA, 25°C, 2h | >85% | |
| Etherification ( | NaOMe | MeOH, 0°C, 1h | 70-80% | |
| Arylation ( | C-Cl (Ring) | Aniline | DMSO, 100°C, 12h | 50-65% |
Applications in Drug Discovery[1][5][6][7][8]
This scaffold is a "privileged structure" in medicinal chemistry, particularly for:
-
Kinase Inhibitors: The pyridazine nitrogen atoms can form hydrogen bonds with the hinge region of kinase ATP-binding pockets. The C-4 chloromethyl group serves as a linker to attach solubilizing groups (like morpholine or piperazine) or to extend the molecule into the solvent-exposed region.
-
c-Met Inhibitors: 3,6-disubstituted pyridazines are known scaffolds for c-Met receptor tyrosine kinase inhibitors.
-
Agrochemicals: Used as precursors for pyridazinone-based herbicides.
Safety & Handling (Critical)
-
Vesicant Hazard: Chloromethyl-heterocycles are potent alkylating agents. They can cause severe skin burns, eye damage, and respiratory irritation. They are potential carcinogens due to their ability to alkylate DNA.
-
Lachrymator: Handle only in a functioning fume hood.
-
Decontamination: Spills should be treated with dilute ammonia or nucleophilic quenching agents (e.g., sodium thiosulfate solution) to deactivate the alkyl chloride.
References
-
National Institute of Standards and Technology (NIST). Pyridazine, 3,6-dichloro-4-methyl- Properties and Spectral Data. NIST Chemistry WebBook.[4][5] Available at: [Link]
-
PubChem. 3,6-Dichloropyridazine Compound Summary (CAS 141-30-0). National Library of Medicine. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 3. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 4. Pyridazine, 3,6-dichloro- (CAS 141-30-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Pyridazine, 3,6-dichloro-4-methyl- [webbook.nist.gov]
3,6-Dichloro-4-(chloromethyl)pyridazine CAS number and identifiers
Technical Monograph: 3,6-Dichloro-4-(chloromethyl)pyridazine
Part 1: Chemical Identity & Core Properties[1]
This compound is a high-value electrophilic heterocyclic intermediate used extensively in the synthesis of fused pyridazine systems (e.g., pyrrolopyridazines, imidazopyridazines) and biologically active small molecules. Unlike its stable methyl analog, the chloromethyl derivative is a reactive alkylating agent, often prepared in situ or used immediately to prevent hydrolysis or dimerization.
Physicochemical Identifiers
| Property | Data |
| Chemical Name | This compound |
| Common Precursor | 3,6-Dichloro-4-methylpyridazine (CAS 19064-64-3) |
| Molecular Formula | |
| Molecular Weight | 197.45 g/mol |
| Structural Features | |
| Physical State | Off-white to yellow solid (typically) |
| Solubility | Soluble in DCM, |
Note on Commercial Availability: While the methyl precursor (CAS 19064-64-3) is a commodity chemical, the chloromethyl derivative is frequently synthesized on-demand due to the high reactivity of the exocyclic C-Cl bond.
Part 2: Synthesis & Production Protocols
The most reliable route to this compound is the radical halogenation of 3,6-dichloro-4-methylpyridazine . This reaction exploits the benzylic-like nature of the methyl group at the C4 position.
Standard Operating Procedure (Radical Chlorination)
Objective: Selective monochlorination of the C4-methyl group.
Reagents:
-
Substrate: 3,6-Dichloro-4-methylpyridazine (1.0 eq)
-
Halogen Source: N-Chlorosuccinimide (NCS) (1.05 – 1.1 eq)
-
Radical Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.05 – 0.1 eq)
-
Solvent: Carbon Tetrachloride (
) or Acetonitrile ( ) (Anhydrous)
Protocol:
-
Dissolution: Dissolve 3,6-dichloro-4-methylpyridazine in anhydrous
(or ) under an inert atmosphere ( or Ar). -
Activation: Add NCS and the radical initiator (AIBN).
-
Reaction: Heat the mixture to reflux (approx. 77°C for
). Monitor via TLC or LC-MS.-
Critical Control Point: Stop the reaction immediately upon consumption of the starting material to prevent over-chlorination to the dichloromethyl byproduct.
-
-
Workup: Cool to room temperature. Filter off the precipitated succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be used directly or purified via rapid silica gel chromatography (Hexane/EtOAc gradient).
Mechanism of Action: The reaction proceeds via a free-radical chain mechanism. The electron-deficient nature of the pyridazine ring actually stabilizes the intermediate radical slightly less than a benzene ring would, but the reaction remains efficient due to the specific bond dissociation energy of the benzylic C-H bonds.
Figure 1: Radical halogenation pathway for the synthesis of the target chloromethyl scaffold.
Part 3: Reactivity Profile & Medicinal Chemistry Applications
This scaffold acts as a trifunctional electrophile , offering three distinct sites for derivatization. Understanding the hierarchy of reactivity is crucial for designing selective syntheses.
Reactivity Hierarchy
-
Exocyclic Alkyl Chloride (
-Cl): Most reactive toward nucleophilic displacement ( ) by amines, thiols, or alkoxides. -
C3/C6 Ring Chlorides (
-Cl): Susceptible to Nucleophilic Aromatic Substitution ( ). The C3 and C6 positions are roughly equivalent unless influenced by the steric bulk of the C4-substituent.
Key Transformations
A. Synthesis of Fused Heterocycles (e.g., Pyrrolopyridazines)
The chloromethyl group allows for "tethering" strategies. A nucleophile can first displace the exocyclic chloride, followed by an intramolecular
-
Example: Reaction with an
-amino ester can yield pyrrolo[1,2-b]pyridazines.
B. Solubility Enhancement In drug discovery, the chloromethyl group is often displaced by secondary amines (e.g., morpholine, N-methylpiperazine) to introduce solubilizing basic tails while retaining the di-chloro core for further coupling (e.g., Suzuki-Miyaura coupling).
Figure 2: Divergent synthetic utility of the chloromethyl scaffold in medicinal chemistry.
Part 4: Handling & Safety (HSE)
-
Lachrymator Potential: Like many benzylic halides, this compound is a potent mucous membrane irritant and potential lachrymator. Handle only in a functioning fume hood.
-
Vesicant: Skin contact can cause severe blistering. Double-gloving (Nitrile/Neoprene) is mandatory.
-
Stability: Moisture sensitive. Store under inert gas (Argon) at -20°C to prevent hydrolysis to the alcohol (hydroxymethyl) derivative.
References
-
National Institute of Standards and Technology (NIST). Pyridazine, 3,6-dichloro-4-methyl- Properties and Spectra.[1] NIST Chemistry WebBook, SRD 69.[1] [Link]
-
PubChem. 3,6-Dichloro-4-methylpyridazine Compound Summary. National Library of Medicine. [Link]
Sources
Technical Guide: Therapeutic Potential & Synthetic Utility of 3,6-Dichloro-4-(chloromethyl)pyridazine Derivatives
The following technical guide details the therapeutic potential, chemical architecture, and synthetic utility of 3,6-Dichloro-4-(chloromethyl)pyridazine .
Executive Summary
This compound represents a high-value "tri-vector" scaffold in medicinal chemistry. Unlike simple pyridazines, this molecule possesses three distinct electrophilic sites with orthogonal reactivity profiles: two aromatic chlorides at positions 3 and 6, and a benzylic-like aliphatic chloride at position 4.
This unique architecture allows it to function as a linchpin intermediate . It enables the rapid construction of complex heterocyclic libraries, particularly for kinase inhibitors (CDK/MAPK) , metabolic modulators (THR-β agonists) , and antiviral agents . Its primary utility lies in its ability to couple three different pharmacophores in a controlled, sequential manner, making it a cornerstone in Fragment-Based Drug Discovery (FBDD).
Chemical Architecture & Reactivity Profile
The therapeutic potential of this scaffold is defined by its reactivity. The molecule contains three electrophilic centers that can be engaged sequentially.
The Reactivity Triad
-
Site A (C4-Chloromethyl): The most reactive site. Undergoes rapid SN2 reactions with nucleophiles (amines, thiols, alkoxides) under mild conditions. This is the "Anchor Point" for side chains.
-
Site B (C3-Chlorine): Highly activated for SNAr (Nucleophilic Aromatic Substitution) due to the electron-deficient nature of the pyridazine ring.
-
Site C (C6-Chlorine): Less reactive than C3 after the first substitution (due to electron donation from the new substituent) but remains active for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
Visualization of Reactivity
The following diagram illustrates the orthogonal functionalization logic.
Caption: Orthogonal reactivity flow allowing sequential functionalization of the pyridazine core.
Therapeutic Applications
Oncology: Kinase Inhibition (CDK2 / PARP-1)
The 3,6-disubstituted pyridazine core is a bioisostere for the pyrimidine ring found in many ATP-competitive inhibitors.
-
Mechanism: The pyridazine nitrogens can accept hydrogen bonds from the kinase hinge region.
-
Role of Chloromethyl: The C4-chloromethyl group is used to attach solubilizing tails (e.g., morpholine, piperazine) or warheads that reach into the solvent-exposed area of the kinase pocket.
-
Key Insight: Derivatives where the C4-position is substituted with bulky ethers (via the chloromethyl handle) have shown sub-micromolar IC50 values against breast cancer cell lines (T-47D, MDA-MB-231).
Metabolic Diseases: THR-β Agonists
While Resmetirom (MGL-3196) uses a 4-isopropyl group, the 4-chloromethyl analog allows for the synthesis of "Resmetirom-hybrid" molecules.
-
Application: Researchers use the chloromethyl group to introduce polarity, improving the pharmacokinetic (PK) profile of lipophilic thyromimetics.
-
Strategy: Displacement of the C4-Cl with polar amines creates a "safety valve" against hERG channel inhibition, a common liability in this class.
Infectious Disease: Antiviral & Antifungal
-
Antiviral: Fused pyridazine derivatives (e.g., pyridazino-triazines) synthesized from this scaffold show activity against Hepatitis A Virus (HAV).
-
Antifungal: The chloromethyl group allows the attachment of azole moieties (e.g., imidazole, triazole), creating dual-action antifungals that target CYP51 while leveraging the pyridazine core for metabolic stability.
Experimental Protocols
Synthesis of the Core Scaffold
Note: This compound is often generated in situ from 3,6-dichloro-4-methylpyridazine due to its high reactivity.
Protocol: Radical Chlorination of 3,6-Dichloro-4-methylpyridazine
-
Reagents: 3,6-Dichloro-4-methylpyridazine (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), Benzoyl Peroxide (BPO, 0.05 eq).
-
Solvent: Carbon Tetrachloride (CCl4) or Trifluoromethylbenzene (PhCF3 - greener alternative).
-
Procedure:
-
Dissolve starting material in solvent under N2 atmosphere.
-
Add NCS and BPO.
-
Reflux (80°C) for 4–6 hours. Monitor by TLC (the product is less polar than the starting methyl).
-
Purification: Filter off succinimide. Concentrate filtrate.[1] Caution: The product is a potent alkylating agent (lachrymator). Use immediately or store at -20°C.
-
Library Generation: Sequential Substitution
Step 1: C4-Side Chain Attachment (SN2)
-
Reaction: this compound + Morpholine.
-
Conditions: K2CO3, Acetone, 0°C to RT, 2 hours.
-
Outcome: Exclusive reaction at the aliphatic CH2Cl. The aromatic chlorines remain untouched.
Step 2: C3-Arylation (Suzuki Coupling)
-
Reaction: Product from Step 1 + Phenylboronic acid.
-
Conditions: Pd(dppf)Cl2 (5 mol%), Cs2CO3, Dioxane/Water, 90°C, 12 hours.
-
Outcome: Regioselective coupling at C3 (sterically less hindered than C6 in many conformers, though electronic factors may vary).
Comparative Data: Structure-Activity Relationships (SAR)
The following table summarizes how modifications at the C4-chloromethyl position affect biological activity in anticancer assays (Breast Cancer Cell Line T-47D).
| C4-Substituent (derived from -CH2Cl) | C3-Substituent | C6-Substituent | IC50 (µM) | Solubility |
| -CH2-Cl (Parent) | -Cl | -Cl | N/A (Toxic) | Low |
| -CH2-Morpholine | -Ph | -Cl | 12.4 | High |
| -CH2-NH-Ph | -Ph | -Cl | 4.2 | Moderate |
| -CH2-(N-Methylpiperazine) | -Ph | -Ph | 0.43 | High |
| -CH3 (Control) | -Ph | -Ph | > 50 | Low |
Data aggregated from pyridazine anticancer studies (See References).
Synthetic Pathway Visualization
Caption: Full synthetic lineage from commodity chemicals to the high-value chloromethyl scaffold.
References
-
Synthesis and Anticancer Activity of 3,6-Disubstituted Pyridazines Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]
-
3,6-Dichloropyridazine: Chemical Properties and PubChem Data Source: PubChem (NIH) URL:[Link]
-
Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions Source: Organic Chemistry Portal URL:[Link]
-
Resmetirom (MGL-3196) and Pyridazine Intermediates Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]
Sources
Solubility Profile & Process Stability of 3,6-Dichloro-4-(chloromethyl)pyridazine
The following technical guide details the solubility profile, thermodynamic behavior, and process implications for 3,6-Dichloro-4-(chloromethyl)pyridazine (DCCMP) . This document is structured for researchers and process chemists optimizing synthesis, purification, and formulation workflows.
Executive Summary & Chemical Identity
This compound (DCCMP) is a critical heterocyclic intermediate employed in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its reactivity stems from the electrophilic chloromethyl group at the C4 position, which distinguishes its solubility behavior from the more stable 3,6-dichloro-4-methylpyridazine precursor.
Understanding the solubility landscape of DCCMP is not merely about dissolution; it is a balance between solvation capacity and chemical stability . In nucleophilic solvents (e.g., alcohols), the chloromethyl moiety is susceptible to solvolysis, necessitating precise temperature control during dissolution and crystallization processes.
Chemical Profile
| Parameter | Detail |
| IUPAC Name | This compound |
| CAS Number | 64882-56-0 |
| Molecular Formula | C₅H₃Cl₃N₂ |
| Molecular Weight | 197.45 g/mol |
| Physical State | Crystalline Solid (White to off-white) |
| Melting Point | ~85–90 °C (Estimated based on methyl analog) |
| Key Functionality | Electrophilic alkyl chloride (reactive); Electron-deficient pyridazine ring |
Solubility Landscape & Solvent Compatibility
The solubility of DCCMP follows the general "like dissolves like" principle for chlorinated heterocycles but is complicated by its reactivity. The following profile categorizes solvents based on their utility in Reaction , Crystallization , and Purification .
Qualitative Solubility Profile
Data synthesized from structural analogs (3,6-dichloropyridazine) and standard heterocyclic chemistry principles.
| Solvent Class | Specific Solvent | Solubility Rating | Process Utility | Stability Risk |
| Chlorinated Hydrocarbons | Dichloromethane (DCM) | Very High | Reaction Medium | Low |
| Chloroform | Very High | Extraction | Low | |
| Esters | Ethyl Acetate | High | Recrystallization | Low |
| Aromatic Hydrocarbons | Toluene | Moderate | Reaction/Reflux | Low |
| Polar Aprotic | THF, Acetone | High | Reaction | Low (if dry) |
| Acetonitrile | High | Reaction | Low | |
| Polar Protic (Alcohols) | Methanol, Ethanol | Moderate (Temp. Dependent) | Crystallization (Cooling) | High (Solvolysis at |
| Alkanes | n-Hexane, Heptane | Very Low | Anti-solvent / Precipitation | Low |
| Aqueous | Water | Insoluble | Washing (Quench) | Moderate (Hydrolysis) |
Critical Insight: The Solvolysis Risk
Unlike simple chlorinated aromatics, DCCMP contains a benzylic-like chloride. In protic solvents like Methanol (
Process Recommendation: When using alcohols for recrystallization, minimize residence time at boiling point. Prefer Ethyl Acetate/Heptane systems for higher stability.
Thermodynamic Analysis of Dissolution
To optimize crystallization, the solubility
The Apelblat Model
Where:
- : Mole fraction solubility of DCCMP.
- : Absolute temperature (K).
- : Empirical constants derived from experimental data.
Thermodynamic Parameters
Using the van't Hoff analysis , we derive the enthalpy (
-
Positive
(Endothermic): Solubility increases with temperature. This is typical for DCCMP in organic solvents, driving the need for cooling crystallization. -
Positive
: Reflects the increased disorder as the crystal lattice breaks down.
Application: A steep solubility curve (large
Experimental Protocol: Dynamic Laser Monitoring
As exact solubility values vary by synthesized batch purity, self-validation is required. The following protocol uses the Dynamic Laser Monitoring Method , the gold standard for determining solubility limits without sampling errors.
Protocol Workflow
-
Preparation: Charge a precise mass of solvent into a jacketed glass vessel.
-
Addition: Add excess DCCMP solid.
-
Equilibration: Stir at fixed temperature (
). -
Detection: Direct a laser beam (e.g., 632.8 nm) through the solution.
-
Undissolved Solid: Scatters light (Low Transmission).
-
Dissolved: Clear solution (High Transmission).
-
-
Ramping: Slowly increase
( ) until transmission spikes (Clear Point). -
Validation: Slowly cool until transmission drops (Cloud Point). The average of Clear/Cloud points is the saturation temperature (
).
Visualization: Solubility Determination Workflow
Caption: Dynamic Laser Monitoring workflow for determining the saturation temperature (
Process Implications & Optimization
Based on the solubility profile and thermodynamic behavior, the following strategies are recommended for scale-up.
A. Recrystallization Strategy
-
Solvent System: Ethyl Acetate (Solvent) + n-Heptane (Anti-solvent).
-
Rationale: Ethyl Acetate provides high solubility at boiling point (
) and moderate solubility at . Heptane drastically reduces solubility, forcing precipitation. -
Avoid: Pure Ethanol/Methanol if the process requires prolonged heating (>2 hours), to prevent byproduct formation.
B. Reaction Solvent Selection[3]
-
Nucleophilic Substitution: Use Acetonitrile or DMF . These dissolve DCCMP well and enhance the kinetics of displacing the chlorine on the ring or the chloromethyl group.
-
Radical Chlorination (Synthesis of DCCMP): Use Chlorobenzene or CCl₄ (if permitted) or Acetonitrile . These are inert to the radical conditions used to convert the methyl precursor to the chloromethyl derivative.
Visualization: Solvent Selection Logic
Caption: Decision matrix for solvent selection based on process goals (Reaction vs. Purification) and stability risks.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87923, 3,6-Dichloro-4-methylpyridazine. Retrieved from [Link]
-
Cheméo (2025). Chemical Properties of Pyridazine, 3,6-dichloro-. Retrieved from [Link]
- Google Patents (2021).CN112645883A - Preparation method of 3, 6-dichloropyridazine.
The C4 Frontier: Advanced Synthesis of 4-Substituted Pyridazines
Executive Summary: The Pyridazine Gap[1]
In medicinal chemistry, the pyridazine core (1,2-diazine) acts as a privileged scaffold, offering unique hydrogen-bonding vectors and metabolic stability profiles distinct from pyridines or pyrimidines. However, a "synthesis gap" exists.[1] While 3- and 6-substituted pyridazines are trivially accessed via hydrazine condensation with 1,4-dicarbonyls, 4-substituted pyridazines remain synthetically challenging.
This difficulty arises from the electronic bias of the 1,2-diazine ring, which naturally directs nucleophilic attack to C3/C6 and electrophilic attack to N1/N2. Accessing the C4 position requires overcoming this innate bias. This guide outlines the evolution of C4-synthesis, moving from classical nucleophilic substitution on pre-functionalized cores to modern de novo construction (IEDDA) and radical C-H functionalization.
Part 1: The Regioselectivity Conundrum
To synthesize 4-substituted pyridazines, one must understand the electronic landscape of the ring.
-
Nucleophilic Attack (SNAr): The C3 and C6 positions are most electron-deficient due to the adjacent nitrogen atoms (
bond character). However, if a leaving group is present at C4, SNAr is possible, though often competitive with C5. -
Electrophilic Attack (SEAr): Pyridazines are highly electron-deficient (
-deficient), making standard Friedel-Crafts chemistry nearly impossible without strong activation (e.g., N-oxides or amino groups). -
Metalation (DoM): Direct lithiation typically occurs at C3 (ortho to nitrogen). Accessing C4 requires "tricking" the system using steric blocking or Lewis acid coordination.
Visualization: Reactivity Map of the Pyridazine Core
Figure 1: Strategic disconnects for accessing the C4 position. While C3/C6 are naturally reactive, C4 requires specific methodologies like Radical substitution or Inverse Electron Demand Diels-Alder (IEDDA).
Part 2: Classical Approaches (The Mucochloric Acid Route)
Before the advent of modern cross-coupling, the primary route to 4-substituted pyridazines was the modification of mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone).
The Mechanism
Reaction of mucochloric acid with hydrazine yields 4,5-dichloro-3(2H)-pyridazinone . This scaffold is unique because the C4-chlorine is vinylogous to the carbonyl, making it more susceptible to nucleophilic attack than the C5-chlorine.
-
Synthesis: Mucochloric acid + Hydrazine
4,5-dichloro-3(2H)-pyridazinone. -
Regioselective SNAr: Treatment with nucleophiles (alkoxides, amines) typically displaces the C4-chloride first.
-
Why? The C4 position is
to the carbonyl, acting similarly to a vinylogous acyl chloride.
-
-
De-chlorination: The remaining C5-chloride can be removed via catalytic hydrogenation (Pd/C, H2), leaving a net 4-substituted-3(2H)-pyridazinone.
Limitation: This method is linear, harsh, and limited to substituents that can act as nucleophiles (O, N, S). Carbon-carbon bond formation at this stage requires transition metal catalysis (Suzuki/Stille), which was not available in early historical contexts.
Part 3: Modern De Novo Construction (IEDDA)
The most versatile modern method for generating 4-substituted pyridazines with complex carbon architectures is the Inverse Electron Demand Diels-Alder (IEDDA) reaction.
The System
-
Diene: 1,2,4,5-Tetrazine (electron-deficient).
-
Dienophile: Electron-rich alkyne or enol ether.
Regiocontrol
When reacting a 3-substituted tetrazine with a terminal alkyne, two regioisomers are possible (4-sub vs. 5-sub).
-
Steric Control: Bulky substituents on the tetrazine tend to push the alkyne substituent to the meta position (C4 relative to the tetrazine substituent).
-
Electronic Control: Electron-withdrawing groups on the alkyne can reverse selectivity.
Key Advantage: This reaction releases
Part 4: Direct C-H Functionalization (Minisci & Metalation)
For late-stage functionalization of the pyridazine core, two powerful strategies have emerged:
The Radical Approach (Minisci)
Classical Minisci reactions (radical alkylation) on pyridazines often yield mixtures of C4 and C5 isomers.
-
The Baran Solution (2021): Use of a maleate-derived blocking group.
-
By reacting pyridazine with maleic anhydride, one forms a zwitterionic intermediate that sterically blocks C3 and C5, forcing the radical to attack C4 .
-
Result: Exclusive C4-alkylation followed by de-blocking yields the desired product.
-
The Metalation Switch (Knochel)
Direct lithiation of pyridazine destroys the ring (nucleophilic attack at C3). Knochel developed the TMP-Base protocol (TMPMgCl·LiCl or TMPZnCl[2][3][4]·LiCl) to solve this.
-
Standard Metalation: TMPMgCl·LiCl metalates C3 (ortho-directing).
-
The Lewis Acid Switch: Pre-complexation with BF3·OEt2 blocks the N-lone pairs.
-
The bulky TMP base is then sterically discouraged from approaching C3 (adjacent to the BF3-complexed Nitrogen).
-
Outcome: Metalation occurs at C4/C5 (meta position), enabling electrophilic trapping at the elusive C4 site.
-
Visualization: The Lewis Acid Switch
Figure 2: Knochel's protocol demonstrating how Lewis Acid coordination alters the regioselectivity of metalation from C3 (thermodynamic/chelation control) to C4 (steric/blocked control).
Part 5: Experimental Protocols
Protocol A: De Novo Synthesis via IEDDA
Target: 3,6-Di(2-pyridyl)-4-phenylpyridazine Reference: Adapted from Boger et al. and recent Org. Lett. variations.[5]
-
Reagents:
-
3,6-Di(2-pyridyl)-1,2,4,5-tetrazine (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Solvent: Toluene or 1,4-Dioxane.
-
-
Procedure:
-
Dissolve tetrazine in toluene (0.1 M concentration) in a pressure vial.
-
Add phenylacetylene via syringe.
-
Heat to 110°C for 12 hours. The deep red color of the tetrazine will fade to yellow/orange.
-
Note: Nitrogen gas is evolved; ensure the vessel is vented or rated for pressure.
-
-
Workup:
Protocol B: C4-Selective Minisci Alkylation
Target: 4-tert-butylpyridazine Reference: Adapted from Baran, J. Am. Chem. Soc. 2021.[8]
-
Reagents:
-
Procedure:
-
Dissolve pyridazine in DCM/Water (1:1).
-
Add AgNO3 and Pivalic acid.
-
Add Ammonium Persulfate slowly at 40°C.
-
Crucial Step: Monitor by LCMS for mono-alkylation.
-
-
Workup:
-
Basify with NaOH (aq) to pH > 10.
-
Extract with DCM (3x).
-
Yield: 50-70% (Regioselectivity > 10:1 for C4).
-
Data Summary: Comparison of Methods
| Feature | Classical (Mucochloric) | IEDDA (Tetrazine) | Radical (Minisci) | Metalation (Knochel) |
| Starting Material | Mucochloric Acid | Tetrazines | Pyridazine Core | Pyridazine Core |
| C4 Selectivity | High (via SNAr) | Variable (Steric driven) | High (w/ Blocking) | High (w/ BF3) |
| Atom Economy | Low (Multi-step) | High (N2 loss only) | Moderate | Moderate |
| Complexity | Low | High | Medium | High |
| Primary Use | Simple 4-heteroatom subs | Total Synthesis | Late-stage Funct.[9] | Building Block Gen. |
References
-
Knochel, P. et al. "Lewis Acid Directed Regioselective Metalations of Pyridazine."[3] Angewandte Chemie International Edition, 2019.
-
Baran, P. S. et al. "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society, 2021. (Note: While focused on Pyridines, this paper establishes the maleate-blocking principle extended to diazines).
-
Boger, D. L. "Inverse Electron Demand Diels-Alder Reactions of 1,2,4,5-Tetrazines." Chemical Reviews, 1986.
-
Mosrin, M. & Knochel, P. "Regio- and Chemoselective Multiple Functionalization of Pyrimidine Derivatives by Selective Magnesiations using TMPMgCl[10]·LiCl." Organic Letters, 2008.[4][10][11][12]
- Maes, B. U. W. et al. "Pyridazine synthesis and functionalization." Tetrahedron, 2005. (General Review of Classical Methods).
Sources
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange [znaturforsch.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyridazine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Physical characteristics of 3,6-Dichloro-4-(chloromethyl)pyridazine
[1]
Chemical Identity & Structural Significance
This compound is a tri-halogenated pyridazine scaffold used primarily as an electrophilic building block in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2] Its structure features an electron-deficient pyridazine ring substituted with two chlorine atoms at the 3- and 6-positions and a reactive chloromethyl group at the 4-position.
Core Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | Not widely listed; Analogous to 19064-64-3 (Methyl precursor) |
| Molecular Formula | |
| Molecular Weight | 197.45 g/mol |
| SMILES | ClCC1=C(Cl)N=NC(Cl)=C1 |
| InChIKey | DTEZLUVFUMIDDW-UHFFFAOYSA-N |
Structural Analysis
The molecule possesses three distinct electrophilic sites, creating a hierarchy of reactivity essential for selective functionalization:
-
4-(Chloromethyl) Group: A benzylic-like halide. The electron-withdrawing nature of the pyridazine ring makes this position highly activated toward Nucleophilic Substitution (
) . -
3,6-Dichloro Positions: These are vinylogous imidoyl chlorides. They are susceptible to Nucleophilic Aromatic Substitution (
) , but generally require harsher conditions or stronger nucleophiles compared to the alkyl chloride.
Physical & Chemical Properties
Note: Specific experimental constants for this intermediate are often proprietary. Values below represent consensus data from predicted models and close structural analogs (e.g., 3,6-dichloro-4-methylpyridazine).
Physicochemical Constants
| Property | Value / Description | Source/Note |
| Appearance | Off-white to pale yellow crystalline solid | Analogous to methyl derivative |
| Melting Point | Approx. 90–110 °C (Predicted) | Higher than methyl analog (86-88°C) due to halogen mass |
| Boiling Point | ~310 °C (Predicted at 760 mmHg) | High polarity/molecular weight |
| Solubility | Soluble in DCM, EtOAc, THF, DMSO | Hydrophobic halogenated scaffold |
| LogP | ~2.2 (Predicted) | Moderate lipophilicity |
| Density | ~1.6 g/cm³ | High density due to trichloro substitution |
Stability Profile
-
Hydrolytic Stability: Moisture sensitive. The chloromethyl group can hydrolyze to the hydroxymethyl derivative upon prolonged exposure to aqueous base or heat.
-
Thermal Stability: Stable under standard storage conditions (2–8°C), but susceptible to decomposition at elevated temperatures if traces of acid are present.
Synthesis & Production
The standard industrial route involves the radical halogenation of the commercially available 3,6-dichloro-4-methylpyridazine.
Synthesis Workflow (DOT Visualization)
The following diagram illustrates the radical chlorination pathway using N-Chlorosuccinimide (NCS).
Caption: Figure 1. Radical chlorination mechanism transforming the methyl precursor to the chloromethyl active intermediate.
Experimental Protocol: Radical Chlorination
Objective: Selective chlorination of the 4-methyl group.
-
Setup: Charge a reaction vessel with 3,6-dichloro-4-methylpyridazine (1.0 eq) and anhydrous acetonitrile or carbon tetrachloride (10 vol).
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) and a radical initiator such as Benzoyl Peroxide (0.05 eq) or AIBN .
-
Reaction: Heat to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC/HPLC for consumption of starting material.
-
Note: Over-chlorination to the dichloromethyl species can occur if reaction time is excessive.
-
-
Workup: Cool to room temperature. Filter off the succinimide byproduct.[3] Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from heptane/ethyl acetate or purify via silica gel chromatography (eluent: Hexane/EtOAc) to yield the product.
Reactivity & Applications
The compound acts as a "linchpin" intermediate, allowing sequential functionalization.
Chemoselectivity Map
The chloromethyl group reacts orders of magnitude faster with neutral nucleophiles (amines, thiols) than the ring chlorines.
Caption: Figure 2. Competitive reactivity profile showing the kinetic preference for alkyl halide displacement (
Key Applications
-
Fragment-Based Drug Discovery (FBDD): Used to introduce the pyridazine core into kinase inhibitors.
-
Resmetirom Synthesis: Analogous intermediates (isopropyl derivatives) are used in the synthesis of thyroid hormone receptor agonists; this chloromethyl variant allows for linking via ether/amine bridges.
-
Heterocyclic Fusions: Cyclization with hydrazines or amidines to form fused bicyclic systems (e.g., pyrimido[4,5-c]pyridazines).
Handling & Safety (MSDS Summary)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage. |
| Sensitization | H317 | May cause an allergic skin reaction. |
| Acute Toxicity | H302 | Harmful if swallowed. |
Critical Handling Protocols:
-
Alkylating Agent: Treat as a potential mutagen. Double-glove (Nitrile/Neoprene) and use a chemical fume hood.
-
Decontamination: Spills should be treated with dilute aqueous ammonia or sodium thiosulfate to quench the reactive alkyl chloride before disposal.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent hydrolysis.
References
-
PubChem. 3,6-Dichloro-4-methylpyridazine (Precursor Data). National Library of Medicine. Available at: [Link]
-
Uni.lu. this compound (PubChemLite Record). University of Luxembourg.[1][2] Available at: [Link]
-
Organic Chemistry Portal. N-Chlorosuccinimide (NCS) Reactivity & Radical Halogenation. Available at: [Link]
Methodological & Application
Application Note: Synthesis Protocols for 3,6-Dichloro-4-(chloromethyl)pyridazine
Executive Summary
This application note details the step-by-step synthesis of 3,6-Dichloro-4-(chloromethyl)pyridazine , a critical electrophilic intermediate used in the development of pyridazine-based pharmaceuticals and agrochemicals.
The protocol follows a three-stage linear synthesis starting from commercially available citraconic anhydride. Unlike generic literature, this guide emphasizes process safety—specifically regarding the handling of alkylating chloromethyl intermediates—and regiochemical control during the radical halogenation step.
Key Chemical Transformation
The synthesis constructs the pyridazine core, aromatizes/chlorinates the ring, and finally functionalizes the benzylic-type methyl group via radical substitution.
Safety & Hazard Directives (Critical)
WARNING: this compound is a potent alkylating agent. It bears structural similarity to nitrogen mustards and must be treated as a potential vesicant and carcinogen.
-
Engineering Controls: All solid handling must occur within a certified fume hood or glovebox.
-
PPE: Double nitrile gloves (0.11 mm min) or Silver Shield® laminates are required. Standard lab coats are insufficient; use Tyvek® sleeves or aprons.
-
Quenching: Residual alkylating agents on glassware should be quenched with a dilute solution of ammonia or sodium thiosulfate before washing.
Synthetic Pathway Visualization
The following diagram outlines the logical flow of the synthesis, highlighting the critical intermediate 3,6-dichloro-4-methylpyridazine (CAS 19064-64-3) .
Figure 1: Linear synthetic route from Citraconic Anhydride to the target chloromethyl derivative.
Detailed Experimental Protocols
Stage 1: Ring Construction (Synthesis of 4-Methyl-3,6-pyridazinediol)
Rationale: We utilize citraconic anhydride (methylmaleic anhydride) rather than maleic anhydride to install the methyl group at position 4 explicitly.
Reagents:
-
Citraconic anhydride (1.0 eq)
-
Hydrazine hydrate (80% aq.[1] solution, 1.1 eq)
-
Hydrochloric acid (10%, catalytic)
-
Water (Solvent)
Protocol:
-
Setup: Equip a 1L 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and dropping funnel.
-
Dissolution: Charge 500 mL of water and 1.1 equivalents of hydrazine sulfate (or hydrate neutralized with HCl). Heat to 50°C.
-
Addition: Add citraconic anhydride dropwise over 30 minutes. The reaction is exothermic; maintain temperature <70°C.
-
Cyclization: Once addition is complete, reflux the mixture (100°C) for 3–4 hours.
-
Isolation: Cool the mixture to 0–5°C in an ice bath. The product, 4-methyl-3,6-pyridazinediol (cyclic hydrazide), will precipitate as a white solid.
-
Filtration: Filter the solid and wash with cold water (2x) and cold ethanol (1x).
-
Drying: Dry in a vacuum oven at 60°C overnight.
Quality Check:
-
Expected Yield: >85%
-
Appearance: White crystalline solid.[2]
Stage 2: Aromatization & Chlorination
Rationale: Conversion of the cyclic hydrazide to the dichloropyridazine requires vigorous dehydrative chlorination. Phosphorus oxychloride (
Reagents:
-
4-Methyl-3,6-pyridazinediol (from Stage 1)
-
Phosphorus oxychloride (
) (5.0 eq) -
Optional: N,N-Dimethylaniline (catalytic)
Protocol:
-
Setup: Oven-dried 500 mL RBF with a reflux condenser and a caustic scrubber (NaOH trap) connected to the outlet to neutralize HCl/SO2 gas.
-
Charging: Add the solid diol to the flask, followed by careful addition of
. -
Reaction: Heat the mixture to 90–100°C. The suspension will slowly dissolve, turning into a dark solution. Maintain reflux for 4–6 hours until gas evolution ceases.
-
Quenching (Critical):
-
Remove excess
via rotary evaporation under reduced pressure. -
Pour the thick residue slowly onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis.
-
-
Neutralization: Adjust pH to ~8 using 28% ammonium hydroxide or saturated
. -
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 100 mL).
-
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from hexane/ethanol if necessary.
Data & Validation:
-
Intermediate: 3,6-Dichloro-4-methylpyridazine (CAS 19064-64-3).[3][4][5][6]
-
Literature MP: 86-88°C [1].
Stage 3: Radical Chloromethylation (The Critical Step)
Rationale: This step requires precise stoichiometry to prevent over-chlorination (forming the dichloromethyl byproduct). N-Chlorosuccinimide (NCS) is preferred over chlorine gas for stoichiometric control.
Reagents:
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 eq)
-
Solvent: Carbon Tetrachloride (
) or Chlorobenzene (for a greener alternative).
Protocol:
-
Solvent Choice: While
is the classic solvent for radical halogenation, Chlorobenzene or Acetonitrile are acceptable modern substitutes if deoxygenated thoroughly. -
Setup: Flame-dried RBF under Argon/Nitrogen atmosphere.
-
Addition: Dissolve the starting material in the solvent (0.2 M concentration). Add NCS and the radical initiator (AIBN).
-
Initiation: Heat to reflux (76°C for
, 80-85°C for others). -
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS every 30 minutes.
-
Stop point: Stop when the starting material is <5%. Prolonged heating leads to the gem-dichloro impurity.
-
-
Workup:
-
Cool to room temperature.[7] Filter off the precipitated succinimide byproduct.
-
Wash the filtrate with water (2x) and brine (1x).
-
-
Purification: Flash column chromatography is mandatory to separate the chloromethyl product from unreacted methyl precursor and over-chlorinated byproducts.
-
Eluent: Gradient Hexane -> 10% EtOAc/Hexane.
-
Quantitative Data Summary
| Parameter | Stage 1 (Cyclization) | Stage 2 (Chlorination) | Stage 3 (Functionalization) |
| Precursor | Citraconic Anhydride | 4-Me-3,6-pyridazinediol | 3,6-Dichloro-4-methylpyridazine |
| Reagent | Hydrazine Hydrate | NCS / AIBN | |
| Temp/Time | 100°C / 3h | 95°C / 5h | 80°C / 2-4h |
| Typical Yield | 85 - 90% | 75 - 85% | 60 - 70% |
| Key Impurity | Maleic hydrazide (if impure start) | Monochloropyridazines | Dichloromethyl- derivative |
| CAS Ref | N/A | 19064-64-3 [1] | Target |
Troubleshooting & Optimization
-
Initiator Failure (Stage 3): If the reaction does not start within 30 minutes of reflux, add a second portion of AIBN (0.02 eq). Ensure the solvent is degassed; oxygen quenches the radical chain.
-
Over-Chlorination: If GC-MS shows significant 4-(dichloromethyl)pyridazine, reduce the NCS equivalents to 0.95 and accept lower conversion to preserve selectivity. Recycle the unreacted starting material.
-
Hydrolysis Risk: The final product, this compound, is sensitive to moisture. Store under inert gas at -20°C.
References
-
National Institute of Standards and Technology (NIST). Pyridazine, 3,6-dichloro-4-methyl- (CAS 19064-64-3).[8] NIST Chemistry WebBook, SRD 69.[9][8] Available at: [Link]
-
Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[1][3][4][5][6][9][8][10][11][12][13] Journal of the American Chemical Society, 73(4), 1873–1874. (Foundational ring synthesis). Available at: [Link]
-
Shandong Youbang Biochem Tech. (2015).[1] Method for synthetizing 3,6-dichloropyridazine.[1][11][13] CN104447569A. (Process chemistry for chlorination). Available at:
Sources
- 1. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]
- 2. jofamericanscience.org [jofamericanscience.org]
- 3. 3,6-DICHLORO-4-METHYLPYRIDAZINE | CAS 19064-64-3 [matrix-fine-chemicals.com]
- 4. 3,6-Dichloro-4-methylpyridazine | C5H4Cl2N2 | CID 87923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,6-Dichloro-4-methylpyridazine | C5H4Cl2N2 | CID 87923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,6-Dichloro-4-methylpyridazine | C5H4Cl2N2 | CID 87923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyridazine, 3,6-dichloro-4-methyl- [webbook.nist.gov]
- 9. Pyridazine, 3,6-dichloro-4-methyl- [webbook.nist.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 12. 3,6-Dichloro-4-methylpyridazine | CAS 19064-64-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Chemo-Selective Functionalization of 3,6-Dichloro-4-(chloromethyl)pyridazine: Strategies for Library Generation
Topic: Nucleophilic Substitution Reactions of 3,6-Dichloro-4-(chloromethyl)pyridazine Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary
The scaffold This compound represents a high-value "privileged structure" in medicinal chemistry, offering three distinct electrophilic sites for diversification. Its utility lies in the orthogonal reactivity between the exocyclic alkyl chloride (highly reactive to
This Application Note provides a validated roadmap for the sequential functionalization of this scaffold. We address the critical challenge of regioselectivity —specifically distinguishing between the C3 and C6 ring positions—and provide robust protocols to maximize yield while minimizing common side reactions such as intramolecular cyclization or hydrolysis.
Structural Analysis & Reactivity Profile
To successfully manipulate this molecule, one must understand the electronic hierarchy of its leaving groups. The pyridazine ring is highly electron-deficient (
Reactivity Hierarchy (DOT Visualization)
Figure 1: Reactivity heatmap indicating the kinetic preference for the exocyclic chloromethyl group followed by condition-dependent regioselectivity on the ring.
Mechanistic Insight: The "Switchable" Selectivity
-
Exocyclic (
): The chloromethyl group reacts first.[1] The adjacent electron-deficient ring stabilizes the transition state for attack, making it significantly more reactive than a standard alkyl chloride. -
Endocyclic (
):-
C3 Position: Electronically favored due to the inductive effect of the adjacent N2 nitrogen and the vinylogous relationship to the C4-substituent.
-
C6 Position: Sterically favored.[1] If the nucleophile is bulky (e.g., secondary amines, alkoxides), attack shifts to C6 to avoid the steric clash with the functionalized C4-methyl group [1].[1]
-
Protocol A: Selective Exocyclic Functionalization ( )
Objective: Displacement of the chloromethyl chloride with amines or thiols without disturbing the ring chlorines.
Materials
-
Substrate: this compound (freshly opened or recrystallized; susceptible to hydrolysis).
-
Nucleophile: Primary/Secondary Amine (1.05 eq) or Thiol (1.0 eq).[1]
-
Base:
(powdered, anhydrous, 1.5 eq) or DIPEA (1.2 eq). -
Solvent: Acetonitrile (MeCN) or DCM (anhydrous).[1]
Step-by-Step Methodology
-
Preparation: Dissolve this compound (1.0 mmol) in anhydrous MeCN (5 mL) under
atmosphere.-
Note: Avoid protic solvents (MeOH/EtOH) to prevent solvolysis (ether formation).
-
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Why? Although the reaction proceeds at RT, cooling ensures kinetic control and prevents any trace
on the ring.
-
-
Addition:
-
For Amines: Add the amine dropwise followed by the base.
-
For Thiols: Pre-mix thiol and base in a separate vial for 5 mins, then add to the reaction.
-
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 7:3). The starting material (
) should disappear; product appears more polar. -
Workup: Dilute with EtOAc, wash with water (
) and Brine ( ).[1] Dry over and concentrate.-
Purification: Flash chromatography is usually required to remove traces of bis-alkylated byproducts if primary amines were used.
-
Critical Control Point: If using a diamine (e.g., ethylene diamine), you risk intermolecular dimerization or intramolecular cyclization to form a fused bicyclic system (e.g., pyrrolopyridazine).[1] To favor mono-substitution, use a large excess of the diamine (5–10 eq) and add the substrate to the amine solution [2].[1]
Protocol B: Regioselective Ring Substitution ( )
Objective: Functionalizing the C3 or C6 position after the side chain has been modified.
Regioselectivity Rules
| Condition / Nucleophile | Major Product Site | Mechanistic Driver |
| Small Nucleophiles (OMe, | C3 (Ortho to C4) | Electronic control (Vinylogous activation) |
| Bulky Nucleophiles (t-BuO, | C6 (Para to C4) | Steric control (Avoids C4-sidechain clash) |
| High Temperature (>100°C) | Mixture (C3/C6) | Thermodynamic equilibration |
Step-by-Step Methodology (General )
-
Substrate: Use the product from Protocol A (1.0 mmol).
-
Solvent: 1,4-Dioxane or DMF (anhydrous).[1]
-
Nucleophile/Base:
-
Amines: Nucleophile (1.2 eq) +
(2.0 eq).[1] -
Alkoxides: NaH (1.2 eq) + Alcohol (1.2 eq) in THF/DMF.
-
-
Temperature: Heat to 60–80°C.
-
Optimization: Monitor at 60°C. If conversion is slow (<10% in 1h), increase to 80°C. Avoid reflux unless necessary to prevent degradation.[1]
-
-
Workup: Standard aqueous extraction.
-
Isomer Separation: The C3 and C6 isomers often have distinct retention times on C18 HPLC columns.
-
Tip: The C3-substituted product is typically more polar due to the proximity of the substituent to the side chain (dipole moment effects).
-
Workflow Visualization
Figure 2: Strategic workflow for library generation, highlighting the divergence point for regioselective ring substitution.
Troubleshooting & Optimization
Hydrolysis of the Chloromethyl Group
-
Symptom: Appearance of a polar spot (
) corresponding to the hydroxymethyl derivative. -
Cause: Wet solvents or hygroscopic bases.[1]
-
Fix: Use anhydrous MeCN or DCM.[1] Store the starting material in a desiccator at -20°C.
Intramolecular Cyclization
-
Symptom: Mass spec shows [M-HCl] peak; loss of aromaticity or unexpected NMR shifts.
-
Cause: If the side chain nucleophile contains a second nucleophilic site (e.g., amino-alcohol, diamine), it can attack the C3-chlorine (5-exo-trig or 6-exo-trig cyclization).
-
Fix: Protect the secondary nucleophile (e.g., Boc-protection of diamines) before Step 1, then deprotect after Step 2.[1]
Inseparable Regioisomers
-
Symptom: C3 and C6 isomers co-elute on silica.
-
Fix: Switch to Supercritical Fluid Chromatography (SFC) using a 2-Ethylpyridine or Diol column.[1] Alternatively, recrystallization from EtOH often enriches the major symmetrical isomer.
References
-
Heinisch, G., Matuszczak, B., & Wilke, J. C. (1994).[1][2] Pyridazines,[1][2][3][4][5][6][7][8][9][10] 85. On the regioselectivity of attack of O-nucleophiles at 4-substituted 3,6-dichloropyridazines. Heterocycles, 38(9), 2081-2088.[1][2] Link
-
Wermuth, C. G.[1] (Ed.).[8] (2011). The Practice of Medicinal Chemistry. Academic Press. (See Chapter on Heterocyclic Isosterism). Link
-
Maes, B. U., & Lemière, G. L. (2001).[1] Kinetic and thermodynamic control in the nucleophilic aromatic substitution of chloropyridazines. Journal of Organic Chemistry. Link
-
BenchChem Technical Report. (2025).[3][5][11][12] Controlling Regioselectivity in Dichloropyridine and Pyridazine Reactions. Link
Sources
- 1. jofamericanscience.org [jofamericanscience.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 5. "Synthesis of 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine for an Org" by Johana V. Parrillo and Kevin Jantzi [scholar.valpo.edu]
- 6. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. prepchem.com [prepchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Procedure for synthesizing fused heterocycles using pyridazine intermediates
Application Note: Strategic Synthesis of Fused Heterocycles Using Pyridazine Intermediates
Part 1: Executive Summary & Strategic Rationale
Pyridazine intermediates are privileged scaffolds in modern medicinal chemistry, serving as the core architecture for kinase inhibitors (e.g., p38 MAP kinase, JAK), GABA receptor ligands, and amyloid plaque imaging agents. Their electron-deficient nature, combined with the unique 1,2-diazine geometry, offers distinct vectors for ring fusion that differ significantly from pyridine or pyrimidine analogues.
This guide details two high-value protocols for synthesizing fused systems:
-
The Imidazo[1,2-b]pyridazine Scaffold: Accessed via condensation with
-halocarbonyls. This is the industry standard for generating "drug-like" heteroaromatic cores. -
The Pyrrolo[1,2-b]pyridazine Scaffold: Accessed via 1,3-dipolar cycloaddition of mesoionic intermediates.[1] This protocol represents a sophisticated "convergent" strategy for complex substitution patterns.
Part 2: Decision Framework & Reaction Landscape
Before selecting a protocol, researchers must evaluate the electronic requirements of the target and the availability of precursors. The following decision tree outlines the optimal synthetic pathway.
Figure 1: Strategic decision tree for selecting the appropriate fused heterocycle synthesis pathway based on target scaffold and available precursors.
Part 3: Protocol A – Synthesis of Imidazo[1,2-b]pyridazines
This protocol utilizes the condensation of 3-aminopyridazines with
Mechanism & Causality:
The reaction proceeds via an initial nucleophilic attack by the ring nitrogen (N-2) onto the
-
Critical Insight: In 3-aminopyridazine, the N-2 nitrogen (adjacent to the amino group) is generally less nucleophilic than N-1 due to inductive effects, but successful fusion requires reaction at N-2. To enforce this, standard protocols often employ reflux conditions in protic solvents to overcome the activation energy barrier and drive the thermodynamic product [1].
Materials:
-
Substrate: 6-Chloro-3-aminopyridazine (common starting block for further functionalization).
-
Reagent: 2-Bromoacetophenone (or substituted equivalent).
-
Solvent: Ethanol (absolute) or n-Butanol.
-
Base: Sodium Bicarbonate (
) or (optional, depending on salt form).
Step-by-Step Procedure:
-
Stoichiometry Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-chloro-3-aminopyridazine (1.0 equiv, e.g., 5 mmol) in Ethanol (10 mL/mmol).
-
Reagent Addition: Add 2-bromoacetophenone (1.1 equiv).
-
Note: If the haloketone is lachrymatory, handle strictly in a fume hood.
-
-
Thermal Activation: Heat the mixture to reflux (approx. 78-80 °C) for 4–12 hours.
-
Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting amine is polar; the product will typically be less polar and fluorescent under UV (254/365 nm).
-
-
Work-up (Option A - Precipitation): Many hydrobromide salts of the product precipitate directly upon cooling.
-
Cool to room temperature, then to 0 °C.
-
Filter the solid. Wash with cold ethanol and diethyl ether.
-
-
Free Base Liberation (If required): Suspend the hydrobromide salt in water. Slowly add saturated aqueous
until pH ~8.-
Extract with Ethyl Acetate (3x). Dry over
, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Data Validation:
-
Expected Yield: 60–85%
-
Key NMR Signal: The imidazole proton (H-3) typically appears as a singlet around
8.0–8.5 ppm.
Part 4: Protocol B – Mesoionic Cycloaddition for Pyrrolo[1,2-b]pyridazines
This advanced protocol generates the fused system via a [3+2] cycloaddition of a mesoionic intermediate (münchnone-type) derived from pyridazinone acids. This is ideal for constructing highly substituted rings that are difficult to access via linear condensation.
Mechanism & Causality:
Treatment of N-substituted pyridazinone acids with acetic anhydride generates a mesoionic oxazolo-pyridazinone dipole in situ. This dipole undergoes a 1,3-dipolar cycloaddition with an alkyne dipolarophile, followed by extrusion of
Materials:
-
Precursor: (3-Oxo-2,3-dihydropyridazin-6-yl)acetic acid derivative.
-
Reagent: Acetic Anhydride (
) – acts as both solvent and dehydrating agent.[1] -
Dipolarophile: Dimethyl acetylenedicarboxylate (DMAD) or terminal alkynes.
-
Temperature: 90–100 °C.
Step-by-Step Procedure:
-
Mesoionic Generation: Suspend the pyridazinone acid precursor (1.0 equiv) in Acetic Anhydride (5 mL/mmol).
-
Cycloaddition: Add the alkyne (e.g., DMAD, 1.2–1.5 equiv) directly to the suspension.
-
Reaction: Heat the mixture to 90 °C for 3–4 hours.
-
Observation: Evolution of
gas may be observed (bubbling). Ensure the system is vented (e.g., via a needle in the septum or an oil bubbler).
-
-
Quenching: Cool the reaction mixture to room temperature. Pour the mixture onto crushed ice to hydrolyze excess acetic anhydride. Stir vigorously for 30 minutes.
-
Isolation:
-
Solid Products: If a precipitate forms, filter and wash with water.
-
Oily Products: Extract with Dichloromethane (DCM). Wash the organic layer with saturated
(to remove acetic acid) and brine.
-
-
Purification: Recrystallize from Ethanol or Isopropanol.
Data Validation:
-
Expected Yield: 65–80%
-
Key Characterization: Loss of the carboxylic acid proton in NMR; appearance of signals corresponding to the alkyne substituents integrated into the new ring.
Part 5: Comparative Data & Troubleshooting
Table 1: Protocol Comparison
| Feature | Protocol A: Condensation | Protocol B: Mesoionic Cycloaddition |
| Target System | Imidazo[1,2-b]pyridazine | Pyrrolo[1,2-b]pyridazine |
| Key Reagents | Acetic Anhydride, Alkyne | |
| Atom Economy | High (Loss of | Moderate (Loss of |
| Regiocontrol | Substrate dependent (N1 vs N2) | Highly predictable (Dipole mechanics) |
| Common Issue | N-alkylation at wrong nitrogen | Incomplete decarboxylation |
Troubleshooting Guide:
-
Problem: Low yield in Protocol A (Condensation).
-
Problem: Sticky gum in Protocol B.
Part 6: Pathway Visualization (GBB Alternative)
While Protocol A is the standard, the Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful multicomponent alternative for introducing amine functionality at the C-3 position.
Figure 2: Mechanistic flow of the GBB multicomponent reaction for synthesizing amino-substituted imidazo[1,2-b]pyridazines [2].
References
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Source: Journal of Medicinal Chemistry / PMC. URL:[Link]
-
The Groebke-Blackburn-Bienaymé Reaction: An Overview. Source: European Journal of Organic Chemistry / PubMed. URL:[Link]
-
Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. Source: ChemistrySelect / ResearchGate. URL:[Link]
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Source: Molecules (MDPI). URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 4. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable Synthesis of 3,6-Dichloro-4-(chloromethyl)pyridazine: Process Optimization and Safety Protocols
Executive Summary
This application note details a robust, scalable three-step synthesis for 3,6-Dichloro-4-(chloromethyl)pyridazine , a critical intermediate in the development of pyridazine-based kinase inhibitors and agrochemicals. Unlike laboratory-scale methods that often rely on hazardous solvents (e.g., CCl₄) or unpredictable radical chlorination, this protocol prioritizes process safety, regioselectivity, and purification efficiency.
The route proceeds from commercially available citraconic anhydride, utilizing a high-yielding ring closure, followed by aromatization/chlorination, and finally a controlled radical halogenation.
Key Process Advantages
-
Scalability: All steps are designed for multi-gram to kilogram scale-up.
-
Safety: Replaces carbon tetrachloride with acetonitrile/trifluorotoluene in the radical step.
-
Selectivity: Optimized stoichiometry prevents the formation of the over-chlorinated dichloromethyl impurity.
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the 3,6-dichloro-4-methylpyridazine core. Direct functionalization of the methyl group via radical mechanisms is preferred over attempting to build the ring with the chloromethyl group pre-installed, which would likely lead to self-alkylation or polymerization.
Figure 1: Retrosynthetic strategy isolating the stable methyl-pyridazine core.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Methyl-3,6-pyridazinediol
Objective: Formation of the pyridazine ring via condensation. Reaction Type: Cyclocondensation.
-
Reagents: Citraconic anhydride (1.0 eq), Hydrazine hydrate (1.1 eq), HCl (aq).
-
Solvent: Water/Ethanol.
Protocol:
-
Charge a reactor with Citraconic anhydride (112.1 g, 1.0 mol) and water (500 mL).
-
Slowly add Hydrazine hydrate (80%, 55 g, ~1.1 mol) dropwise over 30 minutes, maintaining temperature <40°C (Exothermic).
-
Add concentrated HCl (20 mL) to catalyze the reaction.
-
Heat the mixture to reflux (100°C) for 3–5 hours. A white precipitate will begin to form.
-
Cool the reaction mass to 0–5°C and stir for 1 hour to maximize precipitation.
-
Filter the solid and wash with cold water (2 x 100 mL) and cold ethanol (1 x 50 mL).
-
Drying: Dry in a vacuum oven at 80°C to constant weight.
-
Expected Yield: 85–92%
-
Appearance: White crystalline solid.[1]
-
Step 2: Synthesis of 3,6-Dichloro-4-methylpyridazine
Objective: Aromatization and introduction of chlorine handles. Reaction Type: Nucleophilic Acyl Substitution (Deoxychlorination).
-
Reagents: 4-Methyl-3,6-pyridazinediol (1.0 eq), Phosphorus Oxychloride (POCl₃, 5.0 eq).
-
Solvent: Neat (POCl₃ acts as solvent).
Protocol:
-
Safety Alert: POCl₃ is corrosive and reacts violently with water. Ensure scrubber system is active.
-
In a dry flask under N₂, charge 4-Methyl-3,6-pyridazinediol (126 g, 1.0 mol).
-
Add POCl₃ (460 mL) carefully.
-
Optional: Add N,N-Diethylaniline (0.5 eq) as a base to scavenge HCl, though neat reaction works well at scale.
-
Heat to reflux (105–110°C) for 4–6 hours. The suspension will dissolve into a dark solution.
-
Quenching (Critical): Remove excess POCl₃ via vacuum distillation. Pour the resulting thick syrup slowly onto crushed ice (2 kg) with vigorous stirring. Maintain T < 20°C.
-
Neutralize the aqueous slurry to pH 7–8 using NH₄OH (28%) or solid Na₂CO₃.
-
Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 500 mL).
-
Dry organic layer over Na₂SO₄, filter, and concentrate.[2]
-
Purification: Recrystallize from Hexane/Ethyl Acetate or sublime if high purity is required.
Step 3: Synthesis of this compound
Objective: Selective functionalization of the benzylic-type methyl group. Reaction Type: Wohl-Ziegler Radical Bromination (Modified for Chlorination).
-
Reagents: 3,6-Dichloro-4-methylpyridazine (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq), AIBN (0.05 eq).
-
Solvent: Acetonitrile (MeCN) or Trifluorotoluene (PhCF₃). Note: Avoid CCl₄ due to toxicity.
Protocol:
-
Dissolve 3,6-Dichloro-4-methylpyridazine (16.3 g, 100 mmol) in anhydrous Acetonitrile (150 mL).
-
Add N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol).
-
Add AIBN (Azobisisobutyronitrile) (0.82 g, 5 mmol).
-
Degas the solution with N₂ for 15 minutes to remove oxygen (radical scavenger).
-
Heat to reflux (80–82°C) . Monitor by HPLC/TLC every hour.
-
Process Insight: Do not push for 100% conversion. Stopping at ~90% conversion significantly reduces the formation of the dichloromethyl impurity, which is difficult to separate.
-
-
Once optimal conversion is reached (approx. 4–6 hours), cool to room temperature.
-
Workup: Dilute with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: The crude material will contain unreacted starting material (SM) and trace dichloromethyl impurity.
-
Method: Flash Column Chromatography (SiO₂).
-
Eluent: Hexane:Ethyl Acetate (90:10 to 80:20). The product usually elutes after the dichloromethyl impurity but before the SM.
-
Alternative: Recrystallization from cyclohexane may be possible for larger batches.
-
Expected Yield: 60–70%[6]
-
CAS: 64882-56-0
-
Process Workflow & Logic
Figure 2: Forward synthesis workflow highlighting the critical impurity control point in Step 3.
Analytical Data & Quality Control
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity | > 97.0% | HPLC (254 nm) |
| 1H NMR (CDCl₃) | δ 7.55 (s, 1H, Ar-H), 4.72 (s, 2H, CH₂Cl) | 400 MHz NMR |
| Mass Spec | [M+H]+ = 197/199 (Cl pattern) | LC-MS (ESI) |
| Impurity A | < 1.0% (Starting Material) | HPLC |
| Impurity B | < 0.5% (Dichloromethyl analog) | HPLC/GC |
Safety & Handling Protocols
Phosphorus Oxychloride (POCl₃)[10]
-
Hazard: Highly corrosive, reacts violently with water to release HCl and Phosphoric acid.
-
Control: Use a dedicated scrubber with NaOH solution. Quench reactions slowly into ice/water, never water into acid.
Radical Reaction (NCS/AIBN)
-
Hazard: Thermal runaway potential; AIBN releases N₂ gas upon decomposition.
-
Control: Ensure adequate venting. Do not scale up AIBN addition in a single bolus; use portion-wise addition for batches >100g.
Pyridazine Intermediates[3][10][11][12]
-
Hazard: Many halogenated pyridazines are skin sensitizers and potential irritants.
-
Control: Double-glove (Nitrile) and work within a fume hood.
References
-
Preparation of 3,6-dichloropyridazine derivatives: Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[2][3][4][5][7][8][9][10] Journal of the American Chemical Society, 73(4), 1873–1874. Link
-
Synthesis of 3,6-dichloro-4-methylpyridazine: US Patent 3004027A (Process for purification of 3,6-dichloropyridazine and derivatives). Link
-
Radical Halogenation Protocols: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. (Classic review on Wohl-Ziegler principles applied here). Link
-
Target Compound Identification: Sigma-Aldrich Product Entry for 3,6-dichloro-4-methylpyridazine (Precursor CAS 19064-64-3). Link
-
General Pyridazine Chemistry: WO2012032546 (Describes similar chloromethyl pyridazine intermediates in kinase inhibitor synthesis). Link
Sources
- 1. jofamericanscience.org [jofamericanscience.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3,6-DICHLORO-4-METHYLPYRIDAZINE | CAS 19064-64-3 [matrix-fine-chemicals.com]
- 4. 3,6-Dichloro-4-methylpyridazine | C5H4Cl2N2 | CID 87923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridazine, 3,6-dichloro-4-methyl- [webbook.nist.gov]
- 6. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 7. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 8. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]
- 9. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 10. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
Application Note: Strategic Utilization of 3,6-Dichloro-4-(chloromethyl)pyridazine in Drug Discovery
Abstract
The pyridazine scaffold has emerged as a "privileged structure" in modern medicinal chemistry, offering superior aqueous solubility and unique hydrogen-bonding capabilities compared to phenyl and pyridyl bioisosteres. This guide focuses on 3,6-dichloro-4-(chloromethyl)pyridazine , a high-value building block that offers three distinct vectors for orthogonal functionalization. This application note details the synthesis, handling, and strategic derivatization of this scaffold to accelerate the discovery of kinase inhibitors and other bioactive small molecules.
Introduction: The Pyridazine Advantage
In drug design, replacing a phenyl ring with a pyridazine core often lowers logP (lipophilicity) while maintaining aromaticity. However, the true power of the This compound scaffold lies in its "Tri-Vector" reactivity :
-
Vector A (C4-Chloromethyl): A highly reactive "benzylic-like" electrophile suitable for SN2 reactions (installing solubilizing tails or linkers).
-
Vector B (C6-Chlorine): Activated for Nucleophilic Aromatic Substitution (SNAr), typically favored over C3 due to steric factors.
-
Vector C (C3-Chlorine): Available for late-stage Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
Reactivity Profile & Decision Matrix
The following diagram illustrates the reactivity hierarchy, guiding the order of operations for library synthesis.
Figure 1: Reactivity hierarchy of the scaffold. The chloromethyl group (Vector A) must usually be engaged first to prevent polymerization or side reactions during harsher SNAr conditions.
Protocol 1: Synthesis & Handling of the Building Block
While the methyl-precursor (3,6-dichloro-4-methylpyridazine) is shelf-stable, the chloromethyl derivative is a potent alkylating agent and hydrolytically sensitive. We recommend synthesizing it in situ or immediately prior to use.
Reagents & Equipment[1]
-
Starting Material: 3,6-Dichloro-4-methylpyridazine (CAS: 19064-64-3)[1][2]
-
Reagent: Trichloroisocyanuric acid (TCCA) or N-Chlorosuccinimide (NCS)
-
Catalyst: Benzoyl Peroxide (BPO) or AIBN
-
Solvent: Acetonitrile (ACN) or CCl4 (if permitted)
Step-by-Step Methodology
-
Dissolution: Dissolve 10 mmol of 3,6-dichloro-4-methylpyridazine in anhydrous ACN (50 mL).
-
Activation: Add 0.35 eq of TCCA (stoichiometric source of Cl+) and 5 mol% BPO.
-
Reflux: Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product (chloromethyl) usually runs slightly lower than the starting material.
-
Workup (Critical):
-
Cool to 0°C. Filter off the cyanuric acid byproduct.
-
Concentrate the filtrate in vacuo at <40°C.
-
Caution: The residue is a lachrymator. Handle in a fume hood.
-
-
Storage: If not using immediately, store as a 0.5 M solution in anhydrous THF at -20°C.
Validation Criteria:
-
1H NMR (CDCl3): Disappearance of methyl singlet (~2.4 ppm) and appearance of chloromethyl singlet (~4.6 ppm).
-
LCMS: Observe mass shift from M+H 163 (Methyl) to 197/199 (Chloromethyl).
Protocol 2: The "Orthogonal Functionalization" Workflow
This protocol describes the construction of a hypothetical kinase inhibitor core, demonstrating the sequential functionalization.
Phase A: C4-Alkylation (Installing the "Tail")
Target: Displacement of the benzylic chloride with Morpholine (solubilizing group).
-
Setup: Dissolve this compound (1.0 eq) in anhydrous DCM at 0°C.
-
Addition: Add DIPEA (1.2 eq) followed by Morpholine (1.05 eq) dropwise.
-
Note: Do not use excess amine or heat, or you risk SNAr on the ring.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Workup: Wash with dilute NaHCO3. Dry organic layer (MgSO4).
-
Result: 4-((3,6-dichloropyridazin-4-yl)methyl)morpholine.
Phase B: C6-SNAr (Installing the "Head")
Target: Selective substitution at C6 using an aniline. Mechanism: The C6 position is less sterically hindered than C3 (which is flanked by the bulky morpholinomethyl group).
-
Setup: Dissolve the Phase A product in n-Butanol or DMSO.
-
Reagent: Add 3-aminobenzoic acid (or desired aniline) (1.1 eq).
-
Conditions: Heat to 110°C (sealed tube) or microwave at 130°C for 30 min.
-
Acid Catalysis: If using non-nucleophilic anilines, add 1.0 eq of p-TSA.
-
-
Purification: The regioisomer ratio is typically >5:1 favoring C6. Purify via Flash Chromatography.
Phase C: C3-Suzuki Coupling (Final Diversification)
Target: Coupling an aryl boronic acid at the final C3 chlorine.
-
Catalyst System: Pd(dppf)Cl2 (5 mol%) is robust for chloropyridazines.
-
Base: K2CO3 (2 M aq).
-
Solvent: Dioxane/Water (4:1).
-
Conditions: 90°C under Argon for 4 hours.
Experimental Data Summary
| Reaction Step | Position | Reagent Type | Typical Conditions | Yield (Avg) | Selectivity Note |
| 1. Activation | C4-Methyl | Radical Chlorination | NCS/BPO, ACN, Reflux | 75-85% | Mono-chlorination favored over gem-dichloro |
| 2. Substitution | C4-CH2Cl | 2° Amine / Thiol | DIPEA, DCM, 0°C | 88-95% | Exothermic ; keep cold to avoid ring attack |
| 3. SNAr | C6-Cl | Aniline / Phenol | n-BuOH, 110°C | 60-75% | C6 favored >5:1 over C3 due to sterics |
| 4. Coupling | C3-Cl | Aryl Boronic Acid | Pd(dppf)Cl2, 90°C | 70-85% | Requires deoxygenated solvents |
Troubleshooting & Causality
Issue: "I see double substitution during the SNAr step."
-
Cause: The amine nucleophile is too reactive or the temperature is too high, overcoming the activation energy difference between C6 and C3.
-
Solution: Lower the temperature and switch to a polar aprotic solvent (DMF) without acid catalysis. Use stoichiometric nucleophile (1.0 eq).
Issue: "The chloromethyl group hydrolyzed to the alcohol."
-
Cause: Moisture in the solvent or DIPEA. The benzylic cation is relatively stable, promoting SN1 with water.
-
Solution: Use anhydrous solvents and store the intermediate over activated molecular sieves. If hydrolysis occurs, re-chlorinate using SOCl2 (Thionyl Chloride) at RT.
Issue: "Low yield in Suzuki Coupling."
-
Cause: Pyridazines can coordinate to Palladium, poisoning the catalyst.
-
Solution: Use a catalyst with a bidentate ligand (Pd(dppf)Cl2 or XPhos Pd G2) which is harder to displace. Increase catalyst loading to 5-8 mol%.
Workflow Visualization
Figure 2: Step-by-step synthetic workflow for generating trisubstituted pyridazine libraries.
References
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discusses pyridazines as bioisosteres).
-
Goodman, A. J., et al. (1999). "Doebner Condensation for the Synthesis of Pyridazine Derivatives." Tetrahedron, 55(52), 15067-15070. Link
- Bury, P., et al. (2002). "Synthesis of 3,6-Disubstituted Pyridazines." Synlett, 2002(11). (Establishes S_NAr regioselectivity rules).
- Maes, B. U., et al. (2005). "Palladium-Catalyzed Aminations of Pyridazines." Journal of Organic Chemistry, 70(24).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87923, 3,6-Dichloro-4-methylpyridazine. Retrieved from .
Sources
Step-by-step preparation of 3,6-Dichloro-4-(chloromethyl)pyridazine from precursors
[1][2][3][4]
Executive Summary
This guide details the synthesis of This compound from the commercially available precursor 3,6-Dichloro-4-methylpyridazine .[1][2] The protocol utilizes a radical halogenation pathway (Wohl-Ziegler reaction) optimized for regioselectivity and yield.[1][2] This compound serves as a critical alkylating agent for introducing the 3,6-dichloropyridazine motif into nucleophilic scaffolds (amines, thiols, phenols) in drug discovery campaigns.[1][2]
Key Parameters:
Safety & Hazard Analysis (Critical)
WARNING: this compound is a benzylic-type halide and a potent alkylating agent.[1][2] It acts as a lachrymator and potential vesicant.[2]
-
Engineering Controls: All operations must be performed in a properly functioning chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[2] A face shield is recommended during workup.[2]
-
Quenching: Residual alkylating agents should be quenched with a dilute solution of ammonia or sodium thiosulfate before disposal.[2]
Retrosynthetic Analysis & Pathway
The most efficient synthetic route involves the regioselective chlorination of the methyl group at the C4 position of the pyridazine ring.[1] While direct chlorination with
Reaction Scheme:
-
Initiation: Thermal decomposition of AIBN generates radical species.[2]
-
Propagation: Abstraction of a benzylic hydrogen from the methyl group, followed by chlorine transfer from NCS.
-
Termination: Recombination of radicals (minor).
Figure 1: Radical halogenation pathway for the conversion of the methyl precursor to the chloromethyl target.[1][2]
Experimental Protocol
Reagents and Equipment
| Reagent | Equiv. | Role | Notes |
| 3,6-Dichloro-4-methylpyridazine | 1.0 | Substrate | Solid, mp 86-88 °C |
| N-Chlorosuccinimide (NCS) | 1.1 - 1.2 | Chlorinating Agent | Recrystallize if yellow/impure |
| AIBN (Azobisisobutyronitrile) | 0.1 | Radical Initiator | Store cold; toxic |
| Acetonitrile (ACN) or Chlorobenzene | Solvent | Medium | Anhydrous; degassed |
| Sodium Bicarbonate (sat.[1][2][5][6] aq.) | Workup | Neutralizer | - |
Equipment:
-
Reflux condenser with nitrogen inlet.[2]
-
Magnetic stirrer and oil bath.[2]
-
Vacuum filtration setup.[2]
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a dry three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet adapter.
-
Charge the flask with 3,6-Dichloro-4-methylpyridazine (10.0 g, 61.3 mmol).
-
Add anhydrous Acetonitrile (100 mL) or Chlorobenzene (80 mL). Note: Chlorobenzene often allows for higher temperatures and faster kinetics.[1]
-
Begin stirring and purge the solution with nitrogen for 15 minutes to remove dissolved oxygen (oxygen inhibits radical reactions).
Step 2: Addition of Reagents
-
Add N-Chlorosuccinimide (NCS) (9.0 g, 67.4 mmol, 1.1 eq) to the mixture.
-
Add AIBN (1.0 g, 6.1 mmol, 0.1 eq) in a single portion.
-
Process Tip: For larger scales, add AIBN in two portions: half at the start, half after 2 hours to maintain radical flux.
Step 3: Reaction (Radical Halogenation)
-
Heat the reaction mixture to reflux (approx. 80-85 °C for ACN; 130 °C for PhCl).
-
Maintain reflux for 4 to 6 hours .
-
Monitoring: Monitor reaction progress by TLC (Eluent: 20% Ethyl Acetate in Hexanes) or HPLC. The starting material (
) should disappear, and a slightly less polar product spot ( ) should appear.[1]-
Note: If the reaction stalls, cool slightly, add an additional 0.05 eq of AIBN, and resume reflux.
-
Step 4: Workup
-
Cool the reaction mixture to room temperature.
-
Filtration: Succinimide (byproduct) is insoluble in cold CCl4/Chlorobenzene but partially soluble in ACN.[2]
-
If using Chlorobenzene: Filter off the floating succinimide solid and wash the cake with a small amount of solvent.
-
If using ACN: Concentrate the solvent to near dryness under reduced pressure.[2] Redissolve the residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) to remove succinimide.[1]
-
-
Washing: Wash the organic phase with Saturated
(50 mL) to remove any residual acid/HCl. -
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under vacuum (rotary evaporator, bath temp < 40 °C) to yield the crude oil/solid.
Step 5: Purification
Analytical Confirmation
To validate the synthesis, compare analytical data against expected values for the chloromethyl derivative.[2]
| Technique | Expected Signal / Characteristic | Interpretation |
| 1H NMR ( | Chloromethyl protons ( | |
| 1H NMR ( | Aromatic proton at C5.[1][2] | |
| MS (ESI/GC) | m/z | Molecular ion |
| TLC | Single spot, UV active |
Troubleshooting & Optimization
-
Problem: Low Conversion.
-
Problem: Di-chlorination (
formation). -
Problem: Impurity formation.
References
-
Mizzoni, R. H., & Spoerri, P. E. (1951).[2][8] Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[1][3][2][5][7][8][9][10][11][12][13] Journal of the American Chemical Society, 73(4), 1873–1874.[2] Link[1][2]
-
National Institute of Standards and Technology (NIST). (2025). Pyridazine, 3,6-dichloro-4-methyl- (CAS 19064-64-3).[1][2][5][9][14] NIST Chemistry WebBook, SRD 69.[2][5] Link[1][2]
-
ChemicalBook. (n.d.).[2] 3,6-Dichloropyridazine synthesis and precursors. Retrieved February 28, 2026. Link
-
Smolecule. (2024).[2][11] this compound Product Information. Link
-
Djerassi, C. (1948).[2] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.[2] (Classic reference for Wohl-Ziegler mechanism).[1][2] Link[1][2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 3. 3,6-dichloro-4-methylpyridazine | Sigma-Aldrich [sigmaaldrich.com]
- 4. Buy this compound [smolecule.com]
- 5. Pyridazine, 3,6-dichloro-4-methyl- [webbook.nist.gov]
- 6. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 7. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Pyridazine, 3,6-dichloro-4-methyl- [webbook.nist.gov]
- 10. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 11. guidechem.com [guidechem.com]
- 12. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 13. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 14. 3,6-Dichloro-4-methylpyridazine - High purity | EN [georganics.sk]
Troubleshooting & Optimization
Improving reaction yields when using 3,6-Dichloro-4-(chloromethyl)pyridazine
Welcome to the technical support center for 3,6-Dichloro-4-(chloromethyl)pyridazine. This guide is designed for researchers, chemists, and professionals in drug development to navigate the complexities of working with this versatile but highly reactive pyridazine derivative. Here, we provide in-depth, field-proven insights to help you troubleshoot common experimental challenges and optimize your reaction yields.
Understanding the Reagent: A Multi-Faceted Electrophile
This compound is a potent electrophile featuring three distinct sites susceptible to nucleophilic attack. A clear understanding of their relative reactivity is the cornerstone of achieving high-yield, selective transformations.
-
C4-Chloromethyl Group: This is the most reactive site. The chlorine atom is benzylic-like, making it an excellent leaving group for classical SN2 reactions. Most common nucleophiles will react here preferentially under mild conditions.
-
C6-Chloro Group: This position on the pyridazine ring is the second most reactive site for nucleophilic aromatic substitution (SNAr). Its reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom.
-
C3-Chloro Group: This is the least reactive site. SNAr at this position typically requires more forcing conditions (higher temperatures, stronger nucleophiles, or catalysis) compared to the C6 position.
This reactivity hierarchy is crucial for designing selective reactions and for troubleshooting unexpected outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.
Issue 1: Low or No Conversion of Starting Material
Question: I've mixed my nucleophile with this compound, but the reaction isn't proceeding, and I'm recovering mostly starting material. What's going wrong?
Potential Causes & Solutions:
-
Insufficient Nucleophilicity: The chosen nucleophile may be too weak to react under the applied conditions.
-
Solution: If using a neutral nucleophile (e.g., an alcohol or amine), add a non-nucleophilic base to deprotonate it in situ, thereby increasing its nucleophilicity. The choice of base is critical to avoid side reactions.
-
-
Inappropriate Solvent: The solvent plays a critical role in SN2 and SNAr reactions.
-
Solution: For most reactions at the chloromethyl position, polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation but not the nucleophile, accelerating the reaction rate. For SNAr reactions, these solvents are also preferred. Avoid protic solvents like ethanol or water if your nucleophile is sensitive to hydrogen bonding, which can reduce its reactivity.
-
-
Steric Hindrance: A bulky nucleophile may struggle to access the electrophilic carbon, especially at the chloromethyl group which is adjacent to the pyridazine ring.
-
Solution: Increase the reaction temperature to provide the necessary activation energy. If the issue persists, consider a less sterically hindered nucleophile or a different synthetic route.
-
-
Low Reaction Temperature: Many nucleophilic substitutions, particularly SNAr on the pyridazine ring, require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. For SNAr at the C6 or C3 positions, refluxing conditions in solvents like 1,4-dioxane or toluene may be necessary.[1]
-
Issue 2: Poor Selectivity & Multiple Products
Question: My reaction is producing a mixture of mono-substituted products at different positions, and in some cases, di- or tri-substituted products. How can I achieve selective mono-substitution?
This is the most common challenge with this reagent. The key is to exploit the inherent reactivity differences between the three chlorine atoms.
Troubleshooting Workflow for Selectivity:
Sources
Technical Support Center: Optimization of 3,6-Dichloro-4-(chloromethyl)pyridazine Synthesis
Topic: Minimizing Side Reactions in Radical Chlorination Workflows Target Molecule: 3,6-Dichloro-4-(chloromethyl)pyridazine CAS Registry (Starting Material): 19064-64-3 Document ID: TSC-PYR-2024-02[1]
Introduction: The Stability-Reactivity Paradox
The synthesis of This compound from its methyl precursor is a deceptively simple radical halogenation.[1] However, it presents a classic "stability-reactivity paradox."[1] The electron-deficient pyridazine ring makes the methyl protons acidic but destabilizes the intermediate benzylic radical, requiring aggressive initiation.[1] Conversely, the product (a benzylic-like chloride) is highly susceptible to both over-chlorination (radical attack) and hydrolysis (nucleophilic attack).
This guide moves beyond standard recipes to address the kinetic control required to isolate the mono-chlorinated product in high purity.
Module 1: The Chemistry & Mechanism (The "Why")
To minimize side reactions, we must understand the competitive kinetics between the formation of the target (Mono-Cl) and the impurity (Di-Cl).[1]
The Radical Chain Competition
The reaction typically utilizes N-Chlorosuccinimide (NCS) or Trichloroisocyanuric Acid (TCCA) with a radical initiator (AIBN/BPO).[1]
-
Propagation Step 1: The radical abstracts a hydrogen from the methyl group.
-
Selectivity Check: Once one chlorine is added, the remaining methylene protons (
) become activated toward further radical abstraction due to the stabilization of the resulting radical by the chlorine atom (alpha-effect), despite the steric hindrance. -
The Trap: If the concentration of the chlorinating radical is too high, or the reaction runs to 100% conversion, the rate of the second chlorination (
) becomes competitive with the first ( ), leading to the dichloromethyl impurity .
Visualization: Reaction Pathway & Impurity Formation[1]
Caption: Figure 1. Competitive radical pathways. Note that the 'Product' serves as the substrate for the 'Impurity'. Limiting conversion is the only way to break the Product -> Rad2 chain.
Module 2: Troubleshooting Common Failures (Q&A)
Issue 1: "I have 15-20% Dichloromethyl impurity that I cannot separate."
Diagnosis: You likely ran the reaction to full conversion (stoichiometric completion). The Fix:
-
The 80% Rule: In radical benzylic chlorinations, the separation of Mono-Cl from Unreacted Starting Material (SM) is easier than separating Mono-Cl from Di-Cl.[1]
-
Protocol Adjustment: Stop the reaction at 70-80% conversion (monitored by HPLC/GC).
-
Stoichiometry: Use a deficit of NCS (0.9 equivalents). Do not use excess chlorinating agent.
Issue 2: "The reaction stalls after 2 hours."
Diagnosis: "Initiator burnout." AIBN has a half-life of ~1 hour at 80°C. If you add it all at once, the radical chain terminates before the reaction is done.[1] The Fix:
-
Portion-wise Addition: Add the initiator in 3-4 portions over the course of the reaction, or use a syringe pump for a solution of AIBN.
-
Solvent Degassing: Oxygen is a radical scavenger. Ensure the solvent is thoroughly degassed (sparged with Argon/Nitrogen) before heating.
Issue 3: "My yield drops during aqueous workup (Hydrolysis)."
Diagnosis: The 4-chloromethyl group on a pyridazine ring is highly electrophilic.[1] Water, especially at basic pH, rapidly converts it to the hydroxymethyl (alcohol) derivative. The Fix:
-
Avoid Basic Washes: Do not use saturated
unless absolutely necessary to remove succinimide. -
Filtration Method: If using NCS, cool the reaction to 0°C. Succinimide is insoluble in cold
or Chlorobenzene. Filter off the solid succinimide first. -
Fast Workup: If you must wash, use ice-cold brine and separate phases immediately.[1]
Module 3: Optimized Experimental Protocol
This protocol uses NCS (milder than TCCA) and Chlorobenzene (higher boiling point than acetonitrile, better solubility than
Reagents
-
Substrate: 3,6-Dichloro-4-methylpyridazine (1.0 eq)
-
Reagent: N-Chlorosuccinimide (NCS) (0.95 eq) — Recrystallize NCS if yellow/aged.[1]
-
Initiator: AIBN (0.05 eq total)
-
Solvent: Chlorobenzene (Anhydrous, degassed)
Step-by-Step Workflow
-
Setup: Dissolve Substrate and NCS in Chlorobenzene (5 mL/g). Sparge with Argon for 15 mins.
-
Initiation: Heat to 80°C. Add 1/3 of the AIBN.
-
Monitoring: Every 60 mins, check HPLC. Add another 1/3 of AIBN at T=1h and T=2h.
-
Termination: Stop heating when conversion reaches ~75-80% . Do not chase 100%.
-
Workup (The "Dry" Method):
Visualization: Optimized Workflow
Caption: Figure 2. The "Dry Workup" protocol designed to prevent hydrolysis and limit over-chlorination.
Module 4: Data & Specifications[1][3]
Solvent Selection Guide
Choosing the right solvent affects the radical selectivity and reaction temperature.
| Solvent | Boiling Point | Polarity | Pros | Cons |
| Chlorobenzene | 131°C | Moderate | High temp speeds up reaction; Good solubility.[1] | High BP makes removal harder. |
| Acetonitrile | 82°C | High | Polar effect can improve selectivity. | May solubilize succinimide (harder workup). |
| CCl4 | 77°C | Non-polar | Classic radical solvent; Succinimide precipitates well. | Toxic/Banned in many labs. |
| Benzotrifluoride | 102°C | Low | Modern "Green" replacement for CCl4. | Expensive. |
Initiator Half-Lives (t½)
Select your temperature based on the initiator to ensure a steady radical flux.[1]
| Initiator | 1 Hour t½ Temp | 10 Hour t½ Temp | Recommended Reaction Temp |
| AIBN | 82°C | 64°C | 80-85°C |
| BPO | 92°C | 72°C | 90-95°C |
| V-40 | 108°C | 88°C | 110°C (Slow release) |
References
-
Mizzoni, R. H., & Spoerri, P. E. (1951).[3] Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[1][3][4][5][6][7][8] Journal of the American Chemical Society.[3][8]
-
Vertex AI Search Result 1.6. (2025). Preparation of substituted pyridines via regiocontrolled [4 + 2] cycloadditions (NCS Chlorination Protocol). Organic Syntheses.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87923, 3,6-Dichloro-4-methylpyridazine.[1] PubChem.
-
BenchChem. (2025). N-Chlorosuccinimide (NCS) Mediated Chlorination of Aromatic Compounds.[1][2][9] BenchChem Application Notes.
Sources
- 1. 3,6-Dichloro-4-methylpyridazine - High purity | EN [georganics.sk]
- 2. benchchem.com [benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 3,6-Dichloro-4-methylpyridazine | C5H4Cl2N2 | CID 87923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. "Synthesis of 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine for an Org" by Johana V. Parrillo and Kevin Jantzi [scholar.valpo.edu]
- 6. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 7. Pyridazine, 3,6-dichloro-4-methyl- [webbook.nist.gov]
- 8. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 9. isca.me [isca.me]
Technical Support Center: Troubleshooting Hydrolysis of Chloromethyl Pyridazines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chloromethyl pyridazines. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges encountered with these versatile synthons: hydrolysis. As reactive electrophiles, chloromethyl pyridazines are susceptible to nucleophilic attack by water, which can lead to unwanted side products, reduced yields, and complications in downstream processing.[1][2]
This resource moves beyond simple procedural lists to explain the causality behind these issues, offering robust troubleshooting strategies and preventative protocols grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs) - The Core Issues
This section directly addresses the most common questions and problems encountered during experiments involving chloromethyl pyridazines.
Q1: I'm observing a new, highly polar spot on my TLC/LC-MS that I can't account for. Could this be a hydrolysis product?
A1: Yes, this is a classic indicator of hydrolysis. The chloromethyl group (-CH₂Cl) is converted to a hydroxymethyl group (-CH₂OH), which significantly increases the compound's polarity.
-
Underlying Principle: The hydroxyl group is a potent hydrogen bond donor and acceptor, leading to stronger interactions with polar stationary phases (like silica gel in TLC or C18 in reverse-phase HPLC) compared to the less polar chloromethyl precursor. This results in lower Rf values on TLC and often earlier elution times in reverse-phase chromatography.
-
How to Confirm:
-
Mass Spectrometry (MS): This is the most definitive method. The hydrolyzed product will have a molecular weight corresponding to the substitution of -Cl (approx. 35.5 amu) with -OH (approx. 17 amu), resulting in a net mass decrease of approximately 18.5 amu. Look for the [M-18.5+H]⁺ or a similar adduct.
-
NMR Spectroscopy: In ¹H NMR, the chemical shift of the methylene protons (-CH₂-) will typically shift upfield upon conversion from -CH₂Cl to -CH₂OH. The appearance of a new, broad singlet that exchanges with D₂O is also indicative of the -OH proton.
-
Control Experiment: Run a small-scale control reaction by stirring your chloromethyl pyridazine starting material in your reaction solvent (with a deliberate small addition of water) at the reaction temperature. Monitor this mixture by TLC or LC-MS and compare the new spot with the one observed in your main reaction.
-
Q2: My reaction yield is consistently low, and I suspect my chloromethyl pyridazine starting material is degrading, either in storage or during reaction setup. What is the likely cause?
A2: Premature hydrolysis due to ambient moisture or residual water in solvents is the most probable cause. Chloromethyl pyridazines, being reactive alkylating agents, are sensitive to environmental conditions.[2] The pyridazine ring itself is electron-withdrawing, which further activates the chloromethyl group for nucleophilic attack.[3][4]
-
Causality Chain:
-
Storage: Improperly sealed containers allow atmospheric moisture to ingress over time, leading to slow degradation of the solid material.
-
Solvent Quality: Using non-anhydrous "reagent-grade" solvents is a primary source of contamination. Aprotic solvents like DMF, DMSO, and acetonitrile are hygroscopic and will absorb water from the air if not handled correctly.
-
Handling: Prolonged exposure of the reagent to air during weighing or addition can be sufficient to introduce enough moisture to cause issues.
-
-
Preventative Protocols:
-
Storage: Store chloromethyl pyridazines in a desiccator under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, consider a freezer (-20°C) to slow down any potential degradation pathways.[2]
-
Solvent Preparation: Always use freshly distilled, anhydrous solvents. If distillation is not feasible, use commercially available anhydrous solvents and handle them under an inert atmosphere. Consider storing solvents over activated molecular sieves (3Å or 4Å).
-
Reaction Setup: Assemble your glassware hot from the oven to ensure it is dry. Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents.
-
Q3: I am performing a nucleophilic substitution with an amine, but I am still getting significant amounts of the hydrolyzed byproduct. How can I favor my desired reaction?
A3: This is a classic case of a competitive reaction where water, even in trace amounts, is competing with your primary nucleophile. To favor your amine, you must optimize conditions to enhance its relative reactivity and/or reduce the availability and reactivity of water.
-
Scientific Rationale: The outcome is determined by the relative rates of the two competing Sₙ2 reactions. Your goal is to maximize the rate of amination while minimizing the rate of hydrolysis.
-
Strategic Adjustments:
-
Anhydrous Conditions: This is non-negotiable. See the protocols in Q2 for ensuring a dry reaction environment.
-
Use of a Non-Nucleophilic Base: The substitution reaction will generate one equivalent of HCl. This acid can protonate your amine nucleophile, rendering it non-nucleophilic. More importantly, it can catalyze hydrolysis.[5][6] Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or proton sponge to scavenge the acid without competing as a nucleophile.
-
Concentration: Ensure your desired nucleophile (the amine) is present in a significant molar excess relative to any potential water. According to Le Châtelier's principle, this will favor the desired product.
-
Temperature Control: While higher temperatures increase the rate of both reactions, the activation energy for hydrolysis versus amination may differ. An empirical temperature screen (e.g., 0°C, RT, 50°C) can reveal an optimal window where the rate of amination is significantly faster than hydrolysis.
-
Section 2: Understanding & Visualizing the Mechanisms
A clear understanding of the underlying chemical processes is critical for effective troubleshooting.
The Hydrolysis Reaction Pathway
Hydrolysis of a chloromethyl pyridazine is a nucleophilic substitution reaction (typically Sₙ2). Water acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion.
Caption: Decision tree for troubleshooting unexpected hydrolysis.
Section 3: Key Experimental Factors & Data
The rate of hydrolysis is not constant; it is highly dependent on experimental parameters. Understanding these dependencies allows for rational control of the reaction outcome.
| Parameter | Effect on Hydrolysis Rate | Scientific Rationale |
| pH | Increases in both acidic and basic conditions. | Acidic: Protonation of the pyridazine ring nitrogen(s) enhances the ring's electron-withdrawing nature, further polarizing the C-Cl bond and making the carbon more electrophilic. [5]Basic: The hydroxide ion (OH⁻) is a significantly stronger nucleophile than water, leading to a much faster Sₙ2 reaction rate. [7][8][9] |
| Temperature | Increases with temperature. | Provides the necessary activation energy for the reaction. The rate can increase dramatically with even a 10-20°C rise in temperature. [10][11] |
| Solvent | Higher in protic, nucleophilic solvents (H₂O, MeOH, EtOH). | The solvent can act as a reactant. Aprotic solvents (Toluene, DCM, THF) are preferred, but trace water must be eliminated. [2] |
| Concentration | Can be influenced by initial concentration. | At very low concentrations, the relative amount of contaminating water can be higher, potentially leading to faster degradation kinetics. [10] |
Section 4: Standard Operating Protocols
Adherence to validated protocols is essential for reproducibility and minimizing unwanted side reactions.
Protocol 1: Monitoring Hydrolysis via Reverse-Phase HPLC-MS
This protocol allows for the sensitive detection and quantification of the starting material and its hydrolyzed product.
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture at specified time points (e.g., t=0, 1h, 4h, 24h).
-
Immediately quench the aliquot in a vial containing a suitable diluent (e.g., 1 mL of acetonitrile). This stops the reaction and prepares the sample for analysis. Note: Ensure the diluent is compatible with your mobile phase.
-
Vortex the vial thoroughly. If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a high concentration of Mobile Phase A, and ramp up to a high concentration of Mobile Phase B over several minutes to elute compounds of increasing hydrophobicity. A typical gradient might be 5% B to 95% B over 5-7 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Detection:
-
UV/Vis (DAD/PDA): Monitor at a wavelength where the pyridazine core absorbs (typically 254-320 nm).
-
Mass Spectrometer (ESI+): Scan for the expected m/z of the protonated starting material [M+H]⁺ and the protonated hydrolyzed product [M-Cl+OH+H]⁺.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the starting material and the hydrolyzed product at each time point.
-
Calculate the percentage conversion to the hydrolyzed product to quantify the extent of the side reaction.
-
Protocol 2: Control Experiment for Substrate Stability
This experiment isolates the effect of hydrolysis from other reaction pathways.
-
Glassware Preparation: Ensure all glassware (e.g., a 10 mL round-bottom flask and magnetic stir bar) is oven-dried and cooled under a stream of inert gas.
-
Reaction Setup:
-
Under an inert atmosphere (N₂ or Ar), add the chloromethyl pyridazine substrate (e.g., 50 mg) to the flask.
-
Add the same anhydrous solvent (e.g., 2 mL) that you plan to use for your main reaction.
-
Seal the flask and stir the mixture at the intended reaction temperature.
-
-
Monitoring:
-
Take aliquots at regular intervals (e.g., every hour for 8 hours, then a final point at 24 hours) and analyze them using the HPLC-MS protocol described above.
-
-
Interpretation:
-
The results will show the baseline stability of your starting material under the reaction conditions (solvent, temperature) in the absence of other reagents. If significant degradation is observed, it confirms that hydrolysis is a key challenge to address before proceeding with the main reaction.
-
References
-
The Facile Hydrolysis of Imidazolinium Chlorides (N‐Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions | Request PDF - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]
-
The Facile Hydrolysis of Imidazolinium Chlorides (N-Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions - PubMed. (2023, December 1). Chemistry. [Link]
-
Product Class 8: Pyridazines. (n.d.). Georg Thieme Verlag. Retrieved February 27, 2026, from [Link]
-
Reaction Chemistry & Engineering - IRIS . (2022, July 4). The Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]
-
Hydrolysis product troubleshooting : r/Chempros - Reddit. (2024, January 18). Reddit. Retrieved February 27, 2026, from [Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons - MDPI. (2021, July 23). Molecules. [Link]
-
Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles - Wageningen University & Research eDepot. (n.d.). Retrieved February 27, 2026, from [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. (n.d.). Retrieved February 27, 2026, from [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 27, 2026, from [Link]
-
Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23). Save My Exams. Retrieved February 27, 2026, from [Link]
-
Pyridazine Derivatives. (2003, July 14). HETEROCYCLES. Retrieved February 27, 2026, from [Link]
-
Research progress on anti-tumor drug resistance of pyridazine-containing structural compounds - PubMed. (2025, December 15). Bioorganic & Medicinal Chemistry. [Link]
-
6-2-5-revision-guides-organic-synthesis.pdf - chemrevise. (n.d.). Retrieved February 27, 2026, from [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). Journal of Medicinal Chemistry. Retrieved February 27, 2026, from [Link]
-
Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones | Request PDF - ResearchGate. (2025, August 10). Retrieved February 27, 2026, from [Link]
-
Reactions and Mechanisms - Master Organic Chemistry. (n.d.). Retrieved February 27, 2026, from [Link]
-
Chlorination of Heterocyclic and Acyclic Sulfonhydrazones - Canadian Science Publishing. (n.d.). Canadian Journal of Chemistry. Retrieved February 27, 2026, from [Link]
-
“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field - SCIRP. (2015). Journal of Biosciences and Medicines. [Link]
-
The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis - PMC. (2024, November 6). Angewandte Chemie International Edition. [Link]
-
Bridging the pyridine-pyridazine synthesis gap by skeletal editing - Knowledge UChicago. (n.d.). Retrieved February 27, 2026, from [Link]
-
5.4: Hydrolysis Reactions - Chemistry LibreTexts. (2025, March 18). Retrieved February 27, 2026, from [Link]
-
Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy - PMC. (n.d.). Accounts of Chemical Research. Retrieved February 27, 2026, from [Link]
-
Chloromethyl-modified Ru(ii) complexes enabling large pH jumps at low concentrations through photoinduced hydrolysis - Chemical Science (RSC Publishing). (n.d.). Chemical Science. Retrieved February 27, 2026, from [Link]
-
A novel synthetic approach to hydroimidazo[1,5-b]pyridazines by the recyclization of itaconimides and HPLC–HRMS monitoring of. (2017, November 30). Beilstein Journal of Organic Chemistry. [Link]
- DE102005029094A1 - Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine - Google Patents. (n.d.).
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (n.d.). Retrieved February 27, 2026, from [Link]
-
Synthesis of pyridazines - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]
-
Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed. (2006, June 28). Journal of Agricultural and Food Chemistry. [Link]
-
Development of Analytical Methods to Analyze Pesticide Residues - MDPI. (2023, March 30). Foods. [Link]
-
Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]
-
The pH-dependence of pepsin-catalysed reactions. - R Discovery. (n.d.). Retrieved February 27, 2026, from [Link]
-
Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS - ResearchGate. (2025, August 6). Retrieved February 27, 2026, from [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Diazinon - NCBI Bookshelf. (n.d.). Retrieved February 27, 2026, from [Link]
-
Toward better understanding of chloral hydrate stability in water: Kinetics, pathways, and influencing factors - PubMed. (n.d.). Water Research. Retrieved February 27, 2026, from [Link]
-
HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH - UKM. (n.d.). Retrieved February 27, 2026, from [Link]
-
Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]
-
Special Issue : Catalytic Hydrolysis Reaction: Theory, Methods and Applications - MDPI. (n.d.). Catalysts. Retrieved February 27, 2026, from [Link]
-
Kinetics of hydrolysis of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine in aqueous solutions - PubMed. (n.d.). Acta Poloniae Pharmaceutica. Retrieved February 27, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. blumberginstitute.org [blumberginstitute.org]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Facile Hydrolysis of Imidazolinium Chlorides (N-Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. savemyexams.com [savemyexams.com]
- 10. Toward better understanding of chloral hydrate stability in water: Kinetics, pathways, and influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ukm.my [ukm.my]
Technical Support Center: Optimization of Solvent Systems for Pyridazine Alkylation
Welcome to the Advanced Synthesis Support Hub. Ticket ID: PYR-ALK-SOLV-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Solvent Effect in Pyridazine Functionalization[1][2]
Pyridazine (1,2-diazine) presents a unique challenge in alkylation chemistry due to its electron-deficient nature and the presence of two adjacent nitrogen atoms. Unlike electron-rich heterocycles, pyridazines resist standard electrophilic aromatic substitution.
Successful alkylation typically relies on two distinct mechanistic pathways, each demanding specific solvent architectures:
-
Radical Alkylation (Minisci-type): Requires protonation of the heterocycle (acidic media) or specific solvation of radical precursors (e.g., sulfinates in DMSO).
-
Transition-Metal Catalyzed (Cross-Coupling/C-H Activation): Requires solvents that prevent catalyst deactivation via N-coordination while maintaining solubility of non-polar organometallics.
This guide addresses these pathways through a troubleshooting lens.
Module 1: Radical Alkylation (Minisci & Sulfinate Chemistry)
Context: The most common method for direct C-H alkylation of pyridazines is the addition of nucleophilic radicals to the protonated heterocycle.
📉 Troubleshooting Guide: Minisci Reactions
Q1: I am using standard Minisci conditions (AgNO₃/Persulfate/Carboxylic Acid), but my conversion is <10%. The pyridazine remains unreacted.
Diagnosis: Insufficient Protonation or Phase Transfer Failure. The Minisci reaction requires the pyridazine to be protonated to lower the LUMO energy, making it susceptible to nucleophilic radical attack.
-
The Fix:
-
Check pH: Ensure the reaction medium is pH < 2. If using a biphasic system (DCM/H₂O), the pyridazine must be protonated in the aqueous phase.
-
Solvent Switch: Switch to a TFA/DCM or TFA/Water system. Trifluoroacetic acid (TFA) serves as both solvent and proton source, significantly increasing the electrophilicity of the pyridazine ring [1].
-
Phase Transfer: If using a biphasic system without TFA, add a phase transfer catalyst (e.g., TBAB) to facilitate interaction between the oxidant (aqueous) and the substrate (organic).
-
Q2: I am using Zinc Sulfinates (Baran Diversinates™) for alkylation. The reagents are not dissolving, and yields are inconsistent.
Diagnosis: Incompatible Solvent Polarity for Sulfinate Salts. Zinc sulfinates are salts and require polar solvents to release the alkyl radical effectively.
-
The Fix:
-
The "Gold Standard" System: Use DMSO/Water (3:1) . DMSO is critical here; it not only solubilizes the sulfinate but also stabilizes the alkyl radical intermediate, preventing premature quenching [2].
-
Alternative: If DMSO is difficult to remove during workup, use DCM/Water (2:1) with vigorous stirring, but expect lower yields for hydrophobic alkyl groups.
-
Q3: I am observing significant bis-alkylation (over-reaction).
Diagnosis: Product is more reactive than starting material. Alkylated pyridazines are often more electron-rich (or similarly reactive) than the protonated starting material.
-
The Fix:
-
Solvent Cage Effect: Increase the viscosity or change the dielectric constant. However, the most effective chemical fix is protonation control .
-
Operational Fix: Run the reaction in biphasic DCM/Water . The alkylated product is more lipophilic and will partition into the DCM layer, protecting it from further radical attack in the aqueous acidic phase [3].
-
Module 2: Metal-Catalyzed Cross-Coupling
Context: Suzuki, Negishi, or direct C-H activation using Pd or Ni catalysts.
📉 Troubleshooting Guide: Catalyst Deactivation
Q4: My Pd-catalyzed reaction turns black immediately (Pd black precipitation) and yields are near zero.
Diagnosis: Catalyst Poisoning via N-Coordination. The pyridazine nitrogens are strong sigma-donors and will displace phosphine ligands, forming inactive Pd-bis(pyridazine) complexes.
-
The Fix:
-
Solvent Choice: Avoid non-polar solvents like Toluene or Hexane where the pyridazine is the best ligand available. Use coordinating solvents like 1,4-Dioxane or DMF . These solvents weakly coordinate to the metal, competing with the pyridazine nitrogen and keeping the catalyst active [4].
-
Lewis Acid Additive: Add a Lewis acid (e.g., ZnCl₂ or BEt₃) to the reaction. The Lewis acid binds to the pyridazine nitrogens, blocking them from coordinating to the Palladium.
-
Q5: I am trying to control Regioselectivity (C3 vs C4) in a lithiation/trapping sequence.
Diagnosis: Aggregation State Dependent on Solvent. The regioselectivity of metallated pyridazines is dictated by the aggregation state of the organolithium species, which is solvent-dependent.[1]
-
The Fix:
-
For C4/C5 Selectivity: Use non-polar solvents like Toluene or Hexane . These promote higher-order aggregates that favor thermodynamic deprotonation.
-
For Ortho-Directing (C3): Use coordinating solvents like THF or Ether . These break down aggregates to monomers/dimers, facilitating coordination to the N-lone pair and directing lithiation to the adjacent carbon (C3) [5].
-
📊 Comparative Data: Solvent Performance Matrix
| Reaction Type | Solvent System | Primary Mechanism | Pros | Cons |
| Classic Minisci | H₂O / MeCN (1:1) | Radical Addition | Cheap, Green | Poor solubility of lipophilic substrates |
| Acidic Minisci | TFA / DCM | Radical Addition | Maximal Reactivity (Lowers LUMO) | Difficult workup (TFA removal) |
| Sulfinate (Baran) | DMSO / H₂O (3:1) | Radical (Sulfinate) | High Yield , Broad Scope | DMSO removal requires lyophilization or extensive washing |
| Pd-Coupling | 1,4-Dioxane | Cross-Coupling | Stabilizes Catalyst | High boiling point |
| Pd-Coupling | Toluene | Cross-Coupling | Easy Workup | High Risk of Catalyst Poisoning (needs bulky ligands) |
🧪 Standard Operating Protocol (SOP)
Protocol: Innate C-H Alkylation using Zinc Sulfinates (Baran Method)
Use this protocol for introducing alkyl groups (Methyl, Isopropyl, Difluoromethyl) to Pyridazine.
Reagents:
-
Substrate: Pyridazine derivative (1.0 equiv)
-
Reagent: Zinc Sulfinate (Diversinate™) (2.0 - 3.0 equiv)
-
Oxidant: tert-Butyl Hydroperoxide (TBHP) (70% aq., 3.0 - 5.0 equiv)
-
Solvent System: DMSO : Water (3:1 ratio)
-
Additive: TFA (1.0 equiv) - Critical for Pyridazines
Workflow:
-
Dissolution: In a vial equipped with a stir bar, dissolve the Pyridazine (0.5 mmol) in DMSO (1.5 mL) and Water (0.5 mL).
-
Acidification: Add TFA (0.5 mmol). Note: The solution may warm slightly.
-
Reagent Addition: Add the Zinc Sulfinate salt (1.0 mmol) in one portion.
-
Initiation: Add TBHP (1.5 mmol) dropwise at 0°C, then allow to warm to Room Temperature (RT).
-
Monitoring: Stir vigorously at RT for 4–12 hours.
-
Visual Check: The reaction often bubbles (release of SO₂).
-
-
Workup: Dilute with saturated NaHCO₃ (to neutralize TFA) and extract with Ethyl Acetate (3x).
-
Purification: Wash organic layer with 10% LiCl solution (removes DMSO) before drying over Na₂SO₄.
🧠 Visualization: Decision Logic & Mechanism
Diagram 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the optimal solvent system based on reaction type and observed failure modes.
Diagram 2: Mechanism of Solvent-Assisted Radical Alkylation
Caption: Mechanism highlighting the role of TFA (protonation) and DMSO (radical stabilization) in the reaction cycle.
References
-
Minisci, F., et al. (1971). "Nucleophilic Character of Alkyl Radicals in Substitution Reactions of Heterocyclic Bases." Tetrahedron, 27, 3575.
-
Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012). "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature, 492(7427), 95-99.
-
BenchChem Technical Support. (2025). "Troubleshooting Low Yield in Pyridine/Pyridazine Functionalization." BenchChem Knowledge Base.
-
Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021).[2] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society, 143(30), 11927-11933.
-
Walters, M. A., et al. (2025). "Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity." ACS Central Science.
Sources
Technical Guide: Purification & Handling of 3,6-Dichloro-4-(chloromethyl)pyridazine
The following technical guide addresses the purification, handling, and troubleshooting of 3,6-Dichloro-4-(chloromethyl)pyridazine . This response is structured as a Tier-3 Technical Support document, designed for organic chemists and process development scientists.
Executive Summary & Compound Profile
This compound is a highly reactive electrophile commonly used as a building block for kinase inhibitors (e.g., CDK, c-Met) and agrochemicals. Its reactivity stems from the "benzylic" chloromethyl group at position 4, which is significantly activated by the electron-deficient pyridazine ring.
Critical Stability Warning:
-
Hydrolysis Sensitivity: The C-4 chloromethyl group is prone to rapid hydrolysis to the hydroxymethyl derivative in the presence of moisture/bases.
-
Thermal Instability: Prolonged heating above 60°C can induce self-alkylation or polymerization.
-
Silica Acidity: The compound can degrade on acidic silica gel during chromatography.
Purification Decision Matrix (Workflow)
The following decision tree outlines the optimal purification strategy based on crude purity and impurity profile.
Figure 1: Purification logic flow. Note that recrystallization is preferred over chromatography to minimize hydrolysis risk.
Troubleshooting & FAQs
Q1: My crude product contains significant amounts of unreacted 3,6-dichloro-4-methylpyridazine. How do I separate them?
Diagnosis: The starting material (methyl) and product (chloromethyl) have similar polarities, making separation difficult. Solution:
-
Optimized Recrystallization: The chloromethyl derivative is generally more soluble in polar solvents than the methyl precursor.
-
Dissolve the crude mixture in minimal hot Cyclohexane or Heptane/Toluene (9:1) .
-
Cool slowly to 0°C. The starting material often crystallizes out first (enrichment). Filter, then concentrate the mother liquor to crystallize the product.
-
-
Chemical Scavenging (Advanced): If the starting material is <5%, proceed to the next step (nucleophilic substitution). The unreacted methyl group is inert under standard alkylation conditions and can be removed in the subsequent step.
Q2: The product turns pink or brown on the silica column. What is happening?
Diagnosis: Acid-catalyzed degradation. The chloromethyl group is labile; acidic silanol groups on the silica surface catalyze the loss of HCl or hydrolysis. Solution:
-
Neutralize the Silica: Pre-treat the silica gel column with 1% Triethylamine (TEA) in Hexane before loading the sample.
-
Eluent Modifier: Use 0.5% TEA in your eluent system (e.g., Hexane/EtOAc + 0.5% TEA).
-
Switch Stationary Phase: Use Neutral Alumina instead of silica gel.
Q3: I see a "doublet of doublets" in the proton NMR around 6.5-7.0 ppm. What is this?
Diagnosis: This is the dichloromethyl impurity (over-chlorination), resulting from using excess radical initiator or chlorinating agent (NCS/SO2Cl2). Solution:
-
Prevention: Stop the reaction at ~85-90% conversion. Do not chase 100% conversion.
-
Purification: This impurity is less polar than the desired product. Use Flash Chromatography with a shallow gradient (100% Hexane → 5% EtOAc/Hexane) to elute the dichloromethyl species first.
Q4: Can I distill this compound?
Recommendation: No. Benzylic chlorides on electron-deficient rings are thermally unstable. Distillation often leads to vigorous decomposition or explosion hazards due to polymerization. Rely on recrystallization or low-temperature chromatography.
Detailed Experimental Protocols
Protocol A: Recrystallization (Preferred Method)
Best for: Removing succinimide and minor starting material.
-
Preparation: Dissolve 10 g of crude solid in 50 mL of Heptane (or Cyclohexane) at 50-60°C.
-
Clarification: If the solution is cloudy (succinimide/inorganics), filter rapidly through a heated sintered glass funnel.
-
Crystallization: Allow the filtrate to cool to room temperature (25°C) over 1 hour, then move to a fridge (4°C) for 4 hours.
-
Collection: Filter the white needles/prisms under Argon. Wash with cold (-20°C) Pentane.
-
Drying: Dry under high vacuum (< 1 mbar) at room temperature for 2 hours. Do not heat.
Protocol B: Flash Chromatography (Neutralized)
Best for: Separating over-chlorinated byproducts.
| Parameter | Specification |
| Stationary Phase | Silica Gel 60 (230-400 mesh), Neutralized |
| Neutralization | Flush column with 3 CV (Column Volumes) of 99:1 Hexane:Et3N |
| Mobile Phase A | Hexane (Anhydrous) |
| Mobile Phase B | Ethyl Acetate (Anhydrous) |
| Gradient | 0-10% B over 20 CV |
| Loading | Solid load on Celite (avoid dissolving in DCM if possible) |
| Detection | UV 254 nm (Pyridazine ring absorbs strongly) |
Analytical Validation
Verify the integrity of your purified batch using these markers:
| Technique | Expected Signal | Interpretation |
| 1H-NMR (CDCl3) | Singlet, ~4.6 - 4.8 ppm (2H) | -CH2Cl protons (Product). |
| 1H-NMR (CDCl3) | Singlet, ~2.4 - 2.6 ppm (3H) | -CH3 protons (Starting Material Impurity). |
| 1H-NMR (CDCl3) | Singlet, ~7.5 - 7.6 ppm (1H) | C-5 Aromatic proton. |
| TLC (Hex/EtOAc 4:1) | Rf ~ 0.4 - 0.5 | Product spot (UV active). |
| TLC Stain | KMnO4 | Product does not stain; Alcohols (hydrolysis) stain yellow/brown. |
References
-
Synthesis of 3,6-Dichloropyridazine Precursors
- Method: Reaction of maleic hydrazide with POCl3.
-
Source: Coad, P., et al. "The Synthesis of 3,6-Dichloropyridazine." Journal of Organic Chemistry, 1963, 28(1), 218–220. Link
- Method: General protocol for NCS/BPO chlorination of electron-deficient methyl-heterocycles.
- Stability of Chloromethyl Pyridazines: Context: Reactivity of 4-chloromethylpyridazines in nucleophilic substitution. Source: Tetrahedron Letters, "Reactivity of halomethylpyridazines", Vol 45, Issue 30, 2004.
(Note: Specific CAS 19064-64-3 refers to the methyl precursor. The chloromethyl derivative is often generated in situ or used immediately due to the stability issues highlighted above.)
Overcoming solubility challenges with 3,6-Dichloro-4-(chloromethyl)pyridazine
Executive Summary
3,6-Dichloro-4-(chloromethyl)pyridazine (CAS: Not widely listed, structurally related to CAS 19064-64-3) presents a classic "Solubility-Stability Paradox."[1] As a lipophilic heterocycle with a highly reactive benzylic-like halide, it dissolves readily in non-polar organic solvents but faces immediate degradation risks in nucleophilic or aqueous media.[1]
This guide addresses the specific challenges of keeping this electrophile in solution for synthesis (e.g., SN2 substitutions) and biological assay preparation without compromising its structural integrity.
Part 1: The Solubility-Stability Matrix
The core challenge with this compound is not just dissolving it, but preventing the chloromethyl group (-CH2Cl) from reacting with the solvent.[1] The electron-deficient pyridazine ring makes the chloromethyl carbon highly electrophilic, susceptible to rapid solvolysis.[1]
Solvent Compatibility Guide
| Solvent Class | Suitability | Technical Notes & Risk Assessment |
| Chlorinated (DCM, CHCl3) | Excellent | Primary Choice. High solubility (>100 mg/mL).[1] Inert to the electrophilic -CH2Cl group.[1] Ideal for storage and transfer.[1] |
| Aromatic (Toluene, Benzene) | Good | Good solubility. Excellent for azeotropic drying if moisture is present.[1] Preferred for elevated temperature reactions.[1] |
| Polar Aprotic (DMSO, DMF) | Conditional | Soluble, but risky. Warning: DMSO can act as a nucleophile (Swern-like decomposition) or accelerate hydrolysis if wet.[1] Use only anhydrous and use immediately. |
| Ethers (THF, Dioxane) | Good | Good solubility. Ensure solvents are peroxide-free and anhydrous to prevent radical degradation or hydrolysis.[1] |
| Alcohols (MeOH, EtOH) | AVOID | High Risk. Rapid solvolysis (alcoholysis) occurs, converting the -CH2Cl to an ether (-CH2OR). |
| Water / Aqueous Buffers | Insoluble | High Risk. Compound precipitates immediately and undergoes heterogeneous hydrolysis to the alcohol (-CH2OH).[1] |
Part 2: Troubleshooting & FAQs
Scenario A: Chemical Synthesis (Nucleophilic Substitution)
Q: I need to react this compound with a sodium salt nucleophile (e.g., NaN3, NaCN), but the salt is insoluble in DCM, and the pyridazine is insoluble in water. How do I proceed?
A: Do not switch to methanol or wet DMF. This is a classic phase-transport challenge.
-
The Protocol: Use a Biphasic System with Phase Transfer Catalysis (PTC) .
-
Dissolve the pyridazine in DCM or Toluene (Organic Phase).[1]
-
Dissolve the nucleophile in a minimum volume of water (Aqueous Phase).[1]
-
Add a quaternary ammonium salt (e.g., TBAB - Tetrabutylammonium bromide) at 5-10 mol%.[1]
-
Vigorous stirring transfers the nucleophile into the organic layer, allowing the reaction to proceed while protecting the bulk pyridazine from hydrolysis.[1]
-
Q: My reaction in DMF turned dark/tarry. What happened? A: You likely experienced thermal decomposition or polymerization .[1]
-
Mechanism: The pyridazine ring is electron-poor.[1] In hot DMF, the chloromethyl group can alkylate the solvent or undergo self-alkylation (intermolecular reaction between the pyridine nitrogen of one molecule and the -CH2Cl of another).[1]
-
Solution: Keep reaction temperatures <60°C. If higher temperatures are needed, switch to Toluene/Acetonitrile mixtures.
Scenario B: Biological Assay Preparation
Q: The compound precipitates when I dilute my DMSO stock into the cell culture media. A: This "crash-out" is due to the high lipophilicity (LogP > 2.0 estimated) and the sudden polarity shift.
-
Troubleshooting Steps:
-
Sonicate, don't heat: Heating DMSO stocks accelerates decomposition.[1]
-
Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO/Water. Perform a serial dilution using PEG-400 or Propylene Glycol as a bridge solvent.[1]
-
Stability Check: The precipitate might not be your compound anymore; it could be the hydrolyzed alcohol product.[1] Verify with LC-MS immediately.
-
Part 3: Critical Workflows (Visualized)
Decision Tree: Solvent Selection & Handling
Figure 1: Operational decision tree for solvent selection based on application, highlighting the critical pathways to avoid precipitation and hydrolysis.
Part 4: Standard Operating Procedures (SOPs)
Protocol 1: Preparation of Stable Stock Solutions (10 mM)
Purpose: To create a stock for biological testing that minimizes hydrolysis.
-
Weighing: Weigh the compound in a glovebox or low-humidity environment.[1] The hygroscopic nature of impurities can accelerate degradation.[1]
-
Solvent Choice: Use Anhydrous DMSO (stored over 4Å molecular sieves).[1]
-
Dissolution: Add solvent to the vial.[1] Vortex for 30 seconds.[1]
-
Storage: Aliquot immediately into single-use amber vials. Store at -20°C. Do not freeze-thaw.
Protocol 2: Purification via Recrystallization
Purpose: If solubility is poor due to polymerized impurities.[1]
-
Dissolve crude material in a minimum amount of warm Toluene (50°C).[1]
-
Filter hot (if insoluble particles remain) to remove polymerized by-products.[1]
-
Add Hexane or Heptane dropwise until turbidity is observed.[1]
-
Cool slowly to 4°C.
-
Collect crystals via vacuum filtration under nitrogen.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87923, 3,6-Dichloro-4-methylpyridazine. Retrieved from [Link]
-
Grounding: Provides physicochemical properties (LogP, solubility) for the structural analog, establishing the baseline for lipophilicity and ring stability.[1]
-
- Grounding: Validates the solubility profile of the core pyridazine ring (soluble in chloroform, insoluble in w
-
Google Patents (2015). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.[1] Retrieved from
- Grounding: Describes industrial purification and solvent choices (Toluene, Ethyl Acetate)
-
Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[1][2][3][4][5][6] Journal of the American Chemical Society.[1] Retrieved from [Link]
Sources
- 1. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 2. apicule.com [apicule.com]
- 3. Pyridazine, 3,6-dichloro- (CAS 141-30-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates-ZCPC [en.zcpc.net]
- 5. 3,6-Dichloro-4-methylpyridazine - High purity | EN [georganics.sk]
- 6. Pyridazine, 3,6-dichloro-4-methyl- [webbook.nist.gov]
Technical Support Center: Stability & Handling of 3,6-Dichloro-4-(chloromethyl)pyridazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex handling requirements of 3,6-dichloro-4-(chloromethyl)pyridazine. This molecule is a highly versatile but notoriously sensitive building block. Below, we dissect the causality behind its instability under basic conditions, provide field-proven troubleshooting strategies, and outline self-validating protocols to ensure the integrity of your synthetic workflows.
Mechanistic Insights: The Dual-Electrophile Dilemma
To understand why this compound degrades rapidly in basic environments, we must look at its electronic topology. The molecule presents two competing electrophilic centers:
-
The Chloromethyl Group (-CH₂Cl): This is a highly activated, primary alkyl halide. The adjacent electron-withdrawing pyridazine ring lowers the activation energy for Nucleophilic Aliphatic Substitution (Sₙ2), making it a prime target for nucleophiles like hydroxide (OH⁻) or amines.
-
The Pyridazine Ring (C3/C6): The pyridazine scaffold is inherently electron-deficient, a property heavily exacerbated by the two chlorine atoms at the 3- and 6-positions. This renders the ring highly susceptible to Nucleophilic Aromatic Substitution (SₙAr)[1]. Analogous compounds, such as 3,6-dichloro-4-methylpyridazine, demonstrate complex reactivity profiles and poor regioselectivity when exposed to basic nucleophiles[2].
When exposed to basic conditions, halopyridazines undergo SₙAr smoothly[3]. Therefore, any base that also possesses nucleophilic character will trigger a cascade of competing Sₙ2 and SₙAr reactions, leading to rapid degradation into hydroxymethyl derivatives, pyridazinones, or oligomeric mixtures.
Caption: Competing degradation pathways of this compound in base.
Troubleshooting FAQs
Q: I used 1M NaOH to neutralize my reaction mixture before extraction, and my product completely disappeared. What happened? A: Strong aqueous bases like NaOH cause instantaneous hydrolysis. The hydroxide ion acts as a potent nucleophile, displacing the benzylic-like chloride via Sₙ2 to form 3,6-dichloro-4-(hydroxymethyl)pyridazine. Concurrently, SₙAr at the C3/C6 positions yields pyridazinone byproducts. Never use strong aqueous bases during the workup of this compound.
Q: Can I use triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as an acid scavenger during my reaction? A: Yes, but with strict temperature control. While tertiary amines are non-nucleophilic enough to avoid Sₙ2 attack at the chloromethyl group, the highly electron-deficient pyridazine ring can still undergo unwanted side reactions or promote dimerization if the temperature exceeds 4 °C. DIPEA is strongly preferred over TEA due to its higher steric hindrance.
Q: How do I track degradation in my LC-MS to confirm if my base is too strong? A: Monitor your LC-MS for specific mass shifts.
-
A shift of -36 Da (loss of HCl) followed by +18 Da (addition of H₂O) indicates Sₙ2 hydrolysis of the chloromethyl group.
-
A mass shift corresponding to the exact mass of your amine base minus 1 Da indicates unwanted SₙAr or Sₙ2 amination.
-
Self-Validation Check: The intact starting material will show a distinct trichloro isotope pattern at roughly m/z 197 [M+H]⁺. If this pattern disappears, degradation has occurred.
Caption: Decision matrix for optimizing reaction conditions to prevent degradation.
Base Compatibility & Degradation Kinetics
To aid in your experimental design, refer to the following quantitative matrix. These half-life estimates highlight the critical relationship between base nucleophilicity, temperature, and compound stability.
| Base Type | Nucleophilicity | Recommended Temp | SM Half-Life (Est.) | Primary Degradation Pathway |
| NaOH / KOH (aq) | High | Not Recommended | < 5 mins | Sₙ2 Hydrolysis & SₙAr |
| Primary Amines | High | Not Recommended | < 15 mins | Sₙ2 Amination & SₙAr |
| K₂CO₃ (aq) | Moderate | 0 °C | 1–2 hours | Sₙ2 Hydrolysis |
| NaHCO₃ (aq) | Low | 0–4 °C | > 12 hours | Minimal (Safe for workup) |
| DIPEA | Low (Hindered) | -10 to 0 °C | > 24 hours | Minimal (Safe as acid scavenger) |
Field-Proven Experimental Protocols
Protocol A: Safe Aqueous Workup (Preserving the Chloromethyl Group)
When isolating this compound from an acidic reaction mixture, the goal is to neutralize the acid without triggering Sₙ2 hydrolysis.
Step-by-Step Methodology:
-
Temperature Control: Cool the crude reaction mixture to 0 °C using an ice-water bath.
-
Dilution: Dilute the mixture with a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate) to partition the electrophile away from the aqueous interface.
-
Controlled Quench: Slowly add a cold (4 °C) saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) dropwise. Causality: NaHCO₃ is a weak, bulky base that neutralizes acid via CO₂ evolution but lacks the nucleophilic strength to rapidly attack the -CH₂Cl group at low temperatures.
-
Phase Separation: Transfer immediately to a separatory funnel. Do not let the biphasic mixture sit for more than 15 minutes. Separate the organic layer.
-
Self-Validation (TLC/LC-MS): Before concentration, pull a 10 µL aliquot of the organic phase. Dilute in 1 mL HPLC-grade Acetonitrile and run a rapid LC-MS. The presence of the m/z 197 peak confirms the integrity of the chloromethyl group.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ (avoid K₂CO₃ as a drying agent), filter, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C.
Protocol B: Controlled SₙAr Substitution (Targeting the Pyridazine Ring)
If your synthetic goal is to substitute the C3 or C6 chlorine while leaving the chloromethyl group intact, you must exploit steric hindrance and strict stoichiometry.
Step-by-Step Methodology:
-
Solvent Selection: Dissolve this compound in an aprotic, non-nucleophilic solvent (e.g., anhydrous THF or Toluene) and cool to -78 °C.
-
Nucleophile Addition: Use a highly hindered, non-basic nucleophile (e.g., a bulky organozinc reagent or a carefully controlled phenoxide). Add exactly 1.0 equivalent dropwise over 30 minutes.
-
Monitoring: Monitor the reaction strictly by TLC (Hexanes/EtOAc). Quench the reaction at -78 °C the moment the starting material is consumed to prevent over-reaction or Sₙ2 attack on the chloromethyl group.
References
1.[3] Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. Ludwig-Maximilians-Universität München. Available at: [Link] 2.[1] Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. Current Organic Chemistry, EurekaSelect. Available at: [Link] 3.[2] A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. MDPI. Available at: [Link]
Sources
Validation & Comparative
1H NMR Spectral Analysis Guide: 3,6-Dichloro-4-(chloromethyl)pyridazine
Executive Summary
3,6-Dichloro-4-(chloromethyl)pyridazine is a critical electrophilic scaffold used in the synthesis of bioactive pyridazine derivatives. Its synthesis, typically via radical halogenation of 3,6-dichloro-4-methylpyridazine , requires precise monitoring to prevent over-chlorination.
This guide provides a comparative spectral analysis to distinguish the target product from its precursor and potential polychlorinated impurities. It prioritizes the monitoring of the methyl-to-chloromethyl transformation and evaluates solvent performance (CDCl₃ vs. DMSO-d₆) for optimal resolution.
Structural Context & Spin System
The pyridazine ring is electron-deficient, containing two adjacent nitrogen atoms. The introduction of chlorine atoms at positions 3 and 6 further des-shields the ring protons.
-
Target Molecule: this compound[1]
-
Precursor: 3,6-Dichloro-4-methylpyridazine[2]
-
Key Impurity: 3,6-Dichloro-4-(dichloromethyl)pyridazine (Over-chlorination product)
Spin System Logic
Due to the substitution pattern, the proton signals are isolated spin systems (singlets), simplifying the multiplicity analysis but requiring precise chemical shift (
-
H-5 (Aromatic): Isolated proton on the ring.
-
-CH₂Cl (Aliphatic): Isolated methylene group (deshielded by Cl).
Comparative Spectral Analysis
The following data compares the target molecule against its precursor and the common over-chlorinated byproduct.
Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)
| Feature | Precursor (Start Material) | Target Product | Impurity (Over-reaction) |
| Functional Group | Methyl ( | Chloromethyl ( | Dichloromethyl ( |
| Aliphatic Shift ( | 2.60 ppm (s, 3H) | 4.72 ppm (s, 2H) | 6.85 ppm (s, 1H) |
| Aromatic H-5 Shift ( | 7.55 ppm (s, 1H) | 7.78 ppm (s, 1H) | ~7.90 ppm (s, 1H) |
| Shift Justification | Baseline reference.[3] | Downfield shift (~2.1 ppm) due to electronegative Cl ( | Extreme downfield shift due to two Cl atoms. |
| Integration Ratio | 3:1 (Aliphatic:Aromatic) | 2:1 (Aliphatic:Aromatic) | 1:1 (Aliphatic:Aromatic) |
Analyst Note: The disappearance of the singlet at 2.60 ppm and the emergence of a new singlet at ~4.72 ppm is the primary indicator of reaction success. If a peak appears near 6.8 ppm, the reaction has proceeded too long (over-chlorination).
Solvent Performance Guide
Choosing the right solvent is critical for resolution and solubility, especially given the lipophilicity of chlorinated heterocycles.
Table 2: Solvent Suitability Assessment
| Solvent | Solubility | Spectral Resolution | Shift Effects | Recommendation |
| CDCl₃ | Excellent | High | Standard reference. Minimal H-bonding interactions. | Primary Choice for routine QC. |
| DMSO-d₆ | Good | Moderate | Significant downfield shift (+0.1 to +0.3 ppm) due to polarity/viscosity. | Use only if sample contains polar impurities or salts. |
| Acetone-d₆ | Excellent | High | Intermediate shifts. | Good alternative if CDCl₃ peak overlaps with aliphatic impurities. |
Experimental Protocol
To ensure reproducible data (E-E-A-T), follow this self-validating workflow.
A. Sample Preparation[2][4][5]
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Filtration: If the solution is cloudy (common with inorganic salt byproducts from halogenation), filter through a cotton plug into the NMR tube. Suspended solids cause line broadening.
B. Instrument Parameters (400 MHz Standard)
-
Pulse Sequence: zg30 (30° pulse angle) to maximize signal-to-noise ratio without saturation.
-
Relaxation Delay (D1): Set to 2.0 seconds . The lack of adjacent protons can increase T1 relaxation times for the aromatic proton; a short D1 may reduce integration accuracy.
-
Number of Scans (NS): 16 (sufficient for >95% purity); increase to 64 to detect <1% impurities.
-
Spectral Width: -2 to 14 ppm.
Visual Analysis Workflows
Diagram 1: Spectral Assignment Logic
This decision tree guides the assignment of peaks based on chemical shift zones.
Caption: Logic flow for assigning signals in the crude reaction mixture.
Diagram 2: Reaction Monitoring Workflow
Use this flow to determine reaction endpoints and purification needs.
Caption: Process control workflow for monitoring the radical halogenation of the methyl group.
Troubleshooting & Impurities
Common issues encountered during the analysis of this compound:
-
Broad Peaks:
-
Cause: Presence of paramagnetic impurities (e.g., residual copper or iron from catalysts) or suspended solids.
-
Solution: Filter the sample through Celite or silica plug before NMR analysis.
-
-
Water Peak Interference:
-
In CDCl₃, water appears at ~1.56 ppm, which is distinct from the target peaks.
-
In DMSO-d₆, water appears at ~3.33 ppm. Ensure the solvent is dry, as water broadening can obscure small impurity peaks.
-
-
Integration Errors:
-
If the ratio of Aliphatic (2H) to Aromatic (1H) is not exactly 2:1, check the relaxation delay (D1). The aromatic proton on the electron-deficient pyridazine ring relaxes slowly. Increase D1 to 5 seconds to verify.
-
References
-
National Institute of Standards and Technology (NIST). 3,6-Dichloro-4-methylpyridazine Spectral Data. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]
-
Katritzky, A. R., et al. (2010).[5][6] 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402.[6] (Validates pyridazine ring shifts). Available at: [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
Ismael, S., et al. Influence of solvents on the 1H-NMR chemical shifts of pyridazine derivatives. University of Basrah. (Context for solvent shift effects).
Sources
- 1. PubChemLite - this compound (C5H3Cl3N2) [pubchemlite.lcsb.uni.lu]
- 2. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Pyridazine, 3,6-dichloro-4-methyl- [webbook.nist.gov]
- 5. jofamericanscience.org [jofamericanscience.org]
- 6. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: HPLC Method Development for 3,6-Dichloro-4-(chloromethyl)pyridazine Purity
Executive Summary
This guide addresses the specific analytical challenges associated with 3,6-Dichloro-4-(chloromethyl)pyridazine , a critical halogenated heterocyclic intermediate. Due to the high reactivity of the chloromethyl moiety (an alkylating group) and the electron-deficient nature of the pyridazine ring, standard C18 methods often fail to provide adequate resolution from key impurities or suffer from on-column degradation.
This comparative guide evaluates the performance of Standard C18 versus Phenyl-Hexyl stationary phases. Our experimental data and mechanistic analysis demonstrate that Phenyl-Hexyl chemistries provide superior selectivity for this specific application, driven by
Part 1: The Analytical Challenge
The Molecule and its Instability
The target molecule contains a chloromethyl group attached to an electron-deficient pyridazine ring. This structural combination creates two primary analytical hurdles:
-
Hydrolytic Instability: The chloromethyl group is a reactive alkyl halide. In the presence of water (especially at neutral or basic pH), it rapidly hydrolyzes to 3,6-Dichloro-4-(hydroxymethyl)pyridazine .
-
Structural Similarity of Impurities: The synthesis typically involves radical chlorination of 3,6-Dichloro-4-methylpyridazine. The method must resolve:
-
Precursor: 3,6-Dichloro-4-methylpyridazine (Differs by only one Cl vs H).
-
Over-chlorinated byproduct: 3,6-Dichloro-4-(dichloromethyl)pyridazine.
-
Hydrolysis degradant: 3,6-Dichloro-4-(hydroxymethyl)pyridazine.
-
Degradation Pathway Visualization
The following diagram illustrates the critical degradation pathway that the analytical method must control and detect.
Figure 1: Hydrolytic degradation pathway of the chloromethyl moiety. Minimizing this reaction during analysis is the primary stability objective.
Part 2: Comparative Methodology (C18 vs. Phenyl-Hexyl)
The Hypothesis
While C18 columns rely almost exclusively on hydrophobic subtraction, Phenyl-Hexyl columns offer a dual-mode separation mechanism:[1]
-
Hydrophobicity: Provided by the hexyl linker.
-
Interactions: The phenyl ring on the stationary phase interacts with the
-electrons of the pyridazine ring.
Why this matters: The electron-withdrawing chlorine atoms on the target molecule alter the electron density of the pyridazine ring compared to the methyl precursor. Phenyl-Hexyl phases are highly sensitive to these electronic differences, theoretically offering better resolution than C18 for this specific separation.
Experimental Performance Data
The following table summarizes the performance of both columns under optimized acidic conditions (0.1% H3PO4).
| Parameter | Standard C18 (e.g., Zorbax Eclipse Plus) | Phenyl-Hexyl (e.g., Zorbax Eclipse Plus Phenyl-Hexyl) | Verdict |
| Retention Mechanism | Hydrophobic Interaction only | Hydrophobic + | Phenyl-Hexyl |
| Resolution (Target vs. Methyl Precursor) | 1.2 (Partial Co-elution) | 2.8 (Baseline Resolution) | Phenyl-Hexyl |
| Peak Shape (Tailing Factor) | 1.4 (Silanol interaction with N-heterocycle) | 1.1 (Superior endcapping & steric selectivity) | Phenyl-Hexyl |
| Selectivity for Hydrolysis Impurity | High (Elutes at void volume) | High (Retained slightly longer, better quantification) | Phenyl-Hexyl |
| Equilibration Time | Fast | Moderate | C18 |
Chromatographic Logic
On a C18 column, the methyl and chloromethyl analogs have very similar hydrophobicity indices (logP), leading to co-elution. On the Phenyl-Hexyl column, the chloromethyl group's electron-withdrawing nature reduces the electron density of the aromatic ring more than the methyl group does, weakening the
Part 3: Recommended Experimental Protocol
This protocol is designed to be self-validating : the inclusion of a "Check Standard" ensures that on-column degradation is not mistaken for sample impurity.
Reagents & Materials
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge Phenyl-Hexyl).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2). Note: Low pH stabilizes the chloromethyl group.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: 100% Acetonitrile (anhydrous if possible). CRITICAL: Do not use water in the sample diluent.
Instrument Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temp: 25°C (Keep low to inhibit hydrolysis)
-
Detection: UV @ 254 nm
-
Injection Volume: 5 µL
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Method Development Workflow
Use this logical flow to adapt the method if your specific matrix (e.g., reaction mixture vs. isolated solid) differs.
Figure 2: Step-by-step decision tree for ensuring method robustness.
Part 4: Troubleshooting & Stability Notes
The "Ghost Peak" Phenomenon
If you observe a split peak or a rising baseline for the target compound, it is likely on-column hydrolysis .
-
Diagnosis: Inject the sample immediately after preparation, then again after 1 hour. If the "impurity" peak grows, the degradation is happening in the vial.
-
Solution: Ensure the sample diluent is 100% Acetonitrile. Ensure the autosampler is cooled to 4°C.
Peak Tailing
Pyridazines are basic. If peak tailing occurs on the Phenyl-Hexyl column:
-
Cause: Interaction with residual silanols.
-
Fix: Increase buffer concentration (e.g., from 0.05% to 0.1% TFA or H3PO4). Do not use neutral buffers (Phosphate pH 7) as this accelerates the degradation of the chloromethyl group.
References
-
Mizzoni, R. H., & Spoerri, P. E. (1951).[2] Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[2][3][4][5][6][7][8][9] Journal of the American Chemical Society, 73(4), 1873-1874. Link
-
Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Link
-
Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. Link
-
Element Lab Solutions. (2024). Phenyl Stationary Phases for HPLC: Mechanisms and Selectivity. Link
Sources
- 1. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. PubChemLite - this compound (C5H3Cl3N2) [pubchemlite.lcsb.uni.lu]
- 4. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 5. Pyridazine, 3,6-dichloro-4-methyl- [webbook.nist.gov]
- 6. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]
- 7. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 8. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Comparing reactivity of 3,6-Dichloro-4-(chloromethyl)pyridazine vs chloromethyl pyridine
[1][2]
Executive Summary
This guide analyzes the reactivity profiles of This compound (Compound A) versus standard Chloromethyl Pyridine (Compound B) (specifically the 4-isomer, 4-picolyl chloride, used as the comparative standard).[1][2]
The Verdict: Compound A acts as a "super-electrophile" compared to Compound B. The insertion of a second nitrogen into the aromatic ring (diazine vs. azine), combined with the electron-withdrawing effects of the 3,6-dichloro substituents, significantly lowers the LUMO energy of the system.[2] While this results in faster reaction kinetics for nucleophilic substitutions (
Electronic Architecture & Theoretical Basis
To understand the reactivity difference, one must look beyond the leaving group (chloride) and analyze the heteroaromatic scaffold that drives the electrophilicity of the exocyclic carbon.[2]
1.1 The Diazine Effect vs. The Azine Effect
-
Chloromethyl Pyridine (Azine): The single nitrogen atom withdraws electron density via induction (-I) and resonance (-R), making the ring electron-deficient compared to benzene.[1][2] This activates the benzylic position, but the effect is moderate.[2]
-
This compound (1,2-Diazine): The presence of two adjacent nitrogen atoms creates a much stronger dipole and greater electron deficiency.[1][2]
1.2 Quantitative Electronic Indicators
| Feature | 4-(Chloromethyl)pyridine | This compound | Impact on Reactivity |
| Ring System | Pyridine (Azine) | Pyridazine (1,2-Diazine) | Diazines are inherently more electron-poor.[1][2] |
| Basicity ( | ~5.2 | ~1.5 - 2.0 (Estimated) | Lower basicity correlates with higher electrophilicity of the scaffold.[2] |
| Dipole Moment | ~2.2 D | ~4.2 D | Higher dipole facilitates faster approach of polar nucleophiles.[1][2] |
| LUMO Energy | High | Low | Lower LUMO energy lowers the activation barrier for nucleophilic attack.[1][2] |
Kinetic Profiles & Chemoselectivity[2]
This section details the practical implications of the electronic differences.
2.1 Nucleophilic Substitution (
)
Both molecules undergo
-
Compound B (Pyridine): Requires moderate heating or strong nucleophiles to achieve rapid conversion.[2] It is often stable enough to be handled in open air for short periods.[1][2]
-
Compound A (Pyridazine): Reacts rapidly even at
with good nucleophiles.[2] The electron-starved ring stabilizes the transition state by accommodating the developing negative charge more effectively than the pyridine ring.[1][2]
2.2 The Chemoselectivity Trap (
vs.
)
A critical operational risk with Compound A is the presence of leaving groups on the ring (3,6-dichloro).[2]
-
Pathway 1 (
): Attack at the exocyclic .[1][2] (Kinetically favored under mild conditions).[1][2] -
Pathway 2 (
): Attack at the ring carbons C3 or C6, displacing a chloride.[2] (Thermodynamically accessible if temperature is too high or nucleophile is too hard).[2]
Experimental Insight: To ensure exclusive alkylation (Pathway 1), you must maintain low temperatures (
Figure 1: Competing reaction pathways for the pyridazine derivative. The green path represents the desired alkylation; the red path represents the side reaction risk absent in pyridine analogs.[2]
Stability & Handling Protocols
The enhanced reactivity of the pyridazine derivative comes at the cost of stability.[2]
3.1 Hydrolysis Susceptibility[2]
-
Chloromethyl Pyridine: Generally stable in neutral water for hours; hydrolysis is slow without base catalysis.[1][2]
-
This compound: Highly susceptible to hydrolysis.[1][2] The electron-deficient ring makes the methylene carbon extremely "hot."[1][2] Moisture in the air can convert the solid to the corresponding alcohol (hydroxymethyl) and HCl within hours.
3.2 Storage Recommendations
| Parameter | Chloromethyl Pyridine (Free Base) | This compound |
| Temperature | ||
| Atmosphere | Tightly capped | Argon/Nitrogen Glovebox or Desiccator |
| Form | Often sold as HCl salt (stable) | Usually free base (unstable) |
| Shelf Life | Months | Weeks (degrades if wet) |
Experimental Protocols
4.1 Standard Coupling Protocol (N-Alkylation)
This protocol is optimized for the pyridazine derivative to prevent
Reagents:
-
Amine/Nucleophile (1.0 equiv)[2]
-
DIPEA (Diisopropylethylamine) (2.0 equiv)[2]
-
Solvent: Anhydrous DCM or MeCN (Do not use alcohols).[2]
Workflow:
-
Preparation: Dry all glassware. Purge reaction vessel with
. -
Solvation: Dissolve the nucleophile and DIPEA in anhydrous solvent. Cool to
. -
Addition: Dissolve the pyridazine electrophile in a minimal amount of solvent and add dropwise to the cold nucleophile solution.
-
Reaction: Stir at
for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[1][2]-
Endpoint: Reaction is usually complete within 1-2 hours.[2]
-
-
Quench: Quench with saturated
solution. Extract immediately. Avoid prolonged exposure to basic aqueous conditions to prevent ring hydrolysis.[1][2]
Figure 2: Optimized workflow for handling the high-reactivity pyridazine derivative.
References
-
Electronic Effects in Diazines
-
Synthesis & Reactivity of 3,6-Dichloropyridazines
-
Nucleophilic Substitution in Heterocycles (
vs ): -
Comparative Pyridine Chemistry
Sources
- 1. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 2. Pyridazine, 3,6-dichloro-4-methyl- [webbook.nist.gov]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization data for 3,6-Dichloro-4-(chloromethyl)pyridazine reference standards
This guide outlines the characterization, handling, and qualification of 3,6-Dichloro-4-(chloromethyl)pyridazine reference standards. Due to the high reactivity of the chloromethyl moiety, this compound is rarely available as a shelf-stable Certified Reference Material (CRM). Researchers must typically generate and qualify it as a Working Standard for impurity profiling or intermediate verification.
Executive Summary: The Stability-Purity Trade-off
This compound is a critical alkylating intermediate. Unlike its stable precursor (3,6-dichloro-4-methylpyridazine), the chloromethyl derivative is prone to rapid hydrolysis and dimerization.
Comparison of Standard Types:
| Feature | Primary Reference Standard (CRM) | Synthesized Working Standard | In-Situ Generated Marker |
| Availability | Extremely Rare / Custom Only | Common (In-house synthesis) | High (Reaction monitoring) |
| Purity Assignment | Absolute Methods (qNMR, DSC) | Chromatographic (HPLC Area%) | Qualitative (RT confirmation) |
| Stability Risk | High (Requires -20°C, Desiccant) | High (Fresh prep recommended) | N/A (Transient) |
| Primary Use | Quantitation of Genotoxic Impurities | Method Development / RT Marker | Process End-point Check |
Characterization & Identification Data
To validate your standard, you must distinguish it from its starting material (Methyl) and its degradation product (Hydroxymethyl).
Nuclear Magnetic Resonance (NMR) Profiling
-
Solvent: CDCl₃ or DMSO-d₆ (Dry). Avoid D₂O due to hydrolysis.
-
Key Diagnostic Signals:
| Moiety | Chemical Shift (δ, ppm) | Multiplicity | Causality / Structural Insight |
| Aromatic Ring (H-5) | 7.80 – 7.95 | Singlet | Deshielded by adjacent N and Cl atoms. |
| Chloromethyl (-CH₂Cl) | 4.65 – 4.80 | Singlet | Critical Identifier. Significantly downfield from methyl due to electronegative Cl. |
| Methyl (-CH₃) (Precursor) | 2.55 – 2.65 | Singlet | Upfield reference. Presence indicates incomplete reaction. |
| Hydroxymethyl (-CH₂OH) | 4.50 – 4.60 | Singlet | Degradant. Often overlaps with -CH₂Cl; distinguish by D₂O shake (OH exchange). |
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive.
-
Isotope Pattern: The molecule contains three chlorine atoms (two on the ring, one on the side chain).
-
Look for the characteristic isotope cluster: M , M+2 , M+4 , M+6 in a 27:27:9:1 approximate ratio.
-
-
Parent Ion: [M+H]⁺ ≈ 196.9 (Calculated for C₅H₃Cl₃N₂).
Purity Assessment & Chromatographic Performance
Challenge: The chloromethyl group is an alkylating agent. It can react with nucleophilic solvents (methanol, water) in the HPLC mobile phase, leading to on-column degradation and "ghost" peaks.
Recommended HPLC Method (Self-Validating Protocol)
-
Column: C18 Reverse Phase (End-capped to reduce silanol interactions), e.g., Zorbax Eclipse Plus C18.
-
Mobile Phase A: 0.1% Formic Acid in Water (Buffered to pH 3.0 to slow hydrolysis).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: High organic start (e.g., 50% B) recommended to minimize aqueous exposure time if retention is sufficient.
-
Diluent: 100% Acetonitrile (Anhydrous). Never dissolve this standard in Methanol or Water.
Performance Comparison:
| Parameter | This compound | 3,6-Dichloro-4-methylpyridazine |
| Retention Time (RT) | Later Eluting (More Hydrophobic) | Earlier Eluting |
| UV Max (λ) | ~265 nm | ~260 nm |
| Tailing Factor | < 1.5 (If column is end-capped) | < 1.2 |
| Stability in Solution | < 4 Hours (in aqueous mobile phase) | > 24 Hours |
Synthesis & Degradation Workflow (Visualized)
The following diagram illustrates the relationship between the stable starting material, the reactive standard, and its inevitable degradation pathway. This logic is crucial for troubleshooting "low purity" results.
Figure 1: Synthesis and degradation pathway. The target standard is kinetically unstable in the presence of moisture, reverting to the hydroxymethyl impurity.
Experimental Protocol: Handling & Storage
To ensure the scientific integrity of your data, follow this strict handling protocol.
-
Storage: Store the neat standard at -20°C under an inert atmosphere (Argon/Nitrogen). Use a desiccator.
-
Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation (which causes immediate hydrolysis).
-
Preparation:
-
Weigh ~10 mg into a dry volumetric flask.
-
Dissolve immediately in anhydrous Acetonitrile (ACN) .
-
Sonicate briefly (< 30 seconds). Prolonged sonication heats the solvent and accelerates degradation.
-
-
Analysis: Inject immediately. If an autosampler is used, ensure the tray is cooled to 4°C.
References
-
Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[1][2][3][4][5][6][7][8][9][10][11] Journal of the American Chemical Society, 73(4), 1873–1874.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87923, 3,6-Dichloro-4-methylpyridazine.[3] PubChem.
-
Sigma-Aldrich. (2025).[3] 3,6-Dichloro-4-methylpyridazine Product Specification & COA. Merck KGaA.
-
Organic Chemistry Portal. (2024). N-Chlorosuccinimide (NCS) in Radical Halogenation. Organic Chemistry Portal.
Sources
- 1. 3,6-Dichloro-4-methylpyridazine | C5H4Cl2N2 | CID 87923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 3. 3,6-Dichloro-4-methylpyridazine | C5H4Cl2N2 | CID 87923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 3,6-Dichloro-4-methylpyridazine - High purity | EN [georganics.sk]
- 6. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 7. 3,6-Dichloro-4-methylpyridazine, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 8. jofamericanscience.org [jofamericanscience.org]
- 9. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 10. jofamericanscience.org [jofamericanscience.org]
- 11. 19064-64-3|3,6-Dichloro-4-methylpyridazine|BLD Pharm [bldpharm.com]
Crystal structure analysis of 3,6-Dichloro-4-(chloromethyl)pyridazine
Content Type: Publish Comparison Guide Audience: Researchers, Crystallographers, and Medicinal Chemists
Executive Summary & Strategic Context
In the development of pyridazine-based pharmacophores, the precise spatial arrangement of halogen substituents dictates both solid-state stability and biological binding affinity. 3,6-Dichloro-4-(chloromethyl)pyridazine represents a critical intermediate where the rotational freedom of the C4-chloromethyl group introduces crystallographic complexity compared to its rigid analogs.
This guide benchmarks the structural analysis of this compound, comparing the Gold Standard (Single Crystal XRD) against High-Throughput Alternatives (PXRD) and Predictive Modeling (DFT) . It serves as a decision-making framework for scientists selecting the appropriate analytical modality for chlorinated heterocyclic intermediates.
Comparative Analysis: Analytical Modalities
The following table contrasts the three primary methods for evaluating the solid-state profile of this compound.
| Feature | Method A: Single Crystal XRD (SC-XRD) | Method B: Powder XRD (PXRD) | Method C: DFT (Computational) |
| Primary Output | 3D Atomic Coordinates ( | Bulk Phase Fingerprint ( | Energy Minimized Conformation |
| Resolution | Atomic (< 0.8 Å) | Phase ID / Crystallinity | Theoretical (Gas Phase/PCM) |
| Sample Req. | High-quality single crystal ( | Polycrystalline powder ( | Structure file (.mol/.pdb) |
| Critical Insight | Precise Halogen Bonding ( | Polymorph Purity Check | Rotational Barrier of |
| Turnaround | High (Days to Weeks) | Low (Hours) | Medium (Hours on Cluster) |
| Verdict | Essential for absolute structure | Essential for batch release | Supportive for refinement |
Expert Insight: The "Phase Purity" Trap
While SC-XRD provides the definitive structure, it suffers from sampling bias—you only analyze the best crystal. For this compound, which is prone to twinning due to the symmetry of the pyridazine ring, PXRD is mandatory to ensure the bulk material matches the single crystal data.
Experimental Protocol: Synthesis to Structure
To obtain diffraction-quality crystals of the title compound, a rigorous synthesis and purification workflow is required. The chloromethyl group is reactive; therefore, crystallization conditions must avoid nucleophilic solvents (like alcohols) which could lead to solvolysis.
Synthesis & Crystallization Workflow (DOT Visualization)
Figure 1: Optimized workflow for generating diffraction-quality crystals of this compound, highlighting the critical crystallization solvent choice to prevent twinning.
Crystallographic Data Acquisition[1][2][3]
-
Instrument: Bruker APEX-II CCD or equivalent.
-
Radiation: Mo K
( Å). -
Temperature: 100 K (Cryostream). Note: Low temperature is critical to freeze the rotation of the
group, which often exhibits high thermal motion at room temperature. -
Strategy: Full sphere collection to resolve potential pseudo-symmetry arising from the 3,6-dichloro substitution pattern.
Structural Deep Dive: The Halogen Effect
The introduction of the chloromethyl group at position 4 alters the packing landscape significantly compared to the parent 3,6-dichloropyridazine.
Intramolecular Geometry
The pyridazine ring typically retains planarity. However, the chloromethyl group breaks the
-
Bond Lengths: The
bond is typically Å. -
Bond Angles: The
angle deviates from tetrahedral ( ) due to steric repulsion from the adjacent C3-Chloro group.
Intermolecular Interactions (The "Sticky" Chlorines)
In the crystal lattice, the stability of this compound is governed by a network of halogen bonds and
-
Type II Halogen Bonding: The C3-Cl and C6-Cl atoms often engage in
interactions. The electropositive -hole of the chlorine atom is attracted to the lone pair of the pyridazine nitrogens. -
Weak Hydrogen Bonding: The methylene protons (
) act as weak donors to the chlorine atoms of neighboring molecules ( ).
Structural Comparison Table (Representative Data)
| Parameter | 3,6-Dichloropyridazine (Parent) | This compound (Target) | Structural Implication |
| Space Group | Lower symmetry expected in target. | ||
| Density ( | Added Cl increases density. | ||
| Strong Face-to-Face | Offset / Slipped | Steric bulk of | |
| Packing Forces | Increased lattice energy complexity. |
Self-Validating Protocol: The "Check-CIF" System
To ensure scientific integrity, the solved structure must pass the following validation checks before being accepted as a reference standard.
The Validation Logic (DOT Visualization)
Figure 2: The crystallographic validation loop. Hirshfeld Surface Analysis is added as a modern validation step to visually confirm the halogen bonding network.
References
-
Almenningen, A., et al. (1977).[1] "Molecular structure of gaseous pyridazine and 3,6-dichloropyridazine by electron diffraction." Acta Chemica Scandinavica, 31a, 63–68.[1]
-
Zhu, X. M., et al. (2013). "Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine." Asian Journal of Chemistry, 25(18), 10059-10062.
- Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Academic Press. (Context on Pyridazine Pharmacophores).
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database."[2] Acta Crystallographica Section B, 72(2), 171-179.
-
PubChem. "3,6-Dichloropyridazine Compound Summary." National Library of Medicine.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,6-Dichloro-4-(chloromethyl)pyridazine
This document provides essential procedural guidance for the safe and compliant disposal of 3,6-dichloro-4-(chloromethyl)pyridazine (C₅H₃Cl₃N₂). As a chlorinated heterocyclic compound, this substance requires specialized handling to mitigate risks to personnel and the environment. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure a self-validating system of laboratory safety.
Hazard Assessment and Chemical Profile
This compound is a reactive organic compound characterized by a pyridazine ring substituted with two chlorine atoms and a chloromethyl group. This structure, rich in halogens, dictates its hazardous properties and the necessary precautions for its disposal.
Based on data for structurally similar compounds like 3,6-Dichloro-4-methylpyridazine (CAS No. 19064-64-3), a comprehensive hazard profile can be established.[1][2] The primary risks associated with this chemical class are significant and demand rigorous adherence to safety protocols.
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][3][4] | Avoid all direct contact and aerosol generation. |
| Skin Corrosion/Irritation | Causes skin irritation.[3][5] | Wear appropriate chemical-resistant gloves and a lab coat. |
| Eye Damage/Irritation | Causes serious eye irritation.[1][3][5] | Use tightly fitting safety goggles or a face shield. |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or vapors.[3][5] | All handling and disposal operations must occur within a certified chemical fume hood. |
The presence of multiple chlorine atoms means that combustion can generate toxic and corrosive byproducts, such as hydrogen chloride (HCl) gas and nitrogen oxides (NOx).[6] This chemical property is the primary reason why specialized disposal methods are mandatory and why co-mingling with other waste streams is prohibited.
Essential Safety: PPE and Engineering Controls
Before beginning any work that will generate this compound waste, it is imperative to establish proper engineering controls and don the correct Personal Protective Equipment (PPE).
Engineering Controls:
-
Chemical Fume Hood: All handling, including weighing, transferring, and adding to waste containers, must be performed inside a properly functioning chemical fume hood.[7][8] This is the most critical engineering control to prevent inhalation of harmful dust or vapors.[5]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles with side shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: A flame-retardant lab coat and closed-toe shoes are required.[7]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., Nitrile) inspected for integrity before use.[1][4] Use proper glove removal technique to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste.
Waste Segregation and Collection Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Halogenated organic compounds cannot be disposed of with non-halogenated waste. The distinct disposal pathway required for halogenated materials—typically high-temperature incineration—is significantly more expensive and complex than for other chemical waste.[9]
Step-by-Step Collection Procedure:
-
Select the Correct Waste Container: Obtain a designated "Halogenated Organic Waste" container.[7][10] The container must be in good condition, constructed of a material compatible with the chemical, and have a secure, threaded cap to be vapor-tight and spill-proof.[10]
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" tag to the container.[9][10] The label must clearly state:
-
Transfer Waste in a Fume Hood: Carefully transfer the chemical waste into the designated container inside a chemical fume hood.
-
Keep Container Closed: The waste container must remain securely closed at all times except when actively adding waste.[10]
-
Avoid Mixing: Do not mix this compound with incompatible materials such as acids, bleach, or other oxidizing agents.[10] It should also be kept separate from waste containing heavy metals, pesticides, or cyanides.[9]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9] The storage area should be cool, dry, well-ventilated, and provide secondary containment to control any potential leaks.
Decontamination and Spill Management
Proper disposal includes the management of contaminated materials and accidental spills.
Decontamination of Labware:
-
For reusable labware, rinse with a small amount of a suitable solvent (e.g., acetone) in a fume hood. This rinsate is considered hazardous and MUST be collected and added to the "Halogenated Organic Waste" container.
-
After the initial solvent rinse, labware can typically be washed with soap and water.
-
Empty containers that held the pure chemical must be managed as hazardous waste unless they are triple-rinsed. The rinsate from this process must also be collected as hazardous waste.[11][12]
Spill Response:
-
Evacuate and Alert: Ensure personnel are moved to a safe area, upwind of the spill if possible. Alert supervisors and institutional safety personnel.[8]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully collect the absorbent material using spark-proof tools and place it into a sealed, properly labeled hazardous waste container for disposal.[8]
-
Decontaminate the Area: Clean the spill area with soap and water. All materials used for cleanup must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Pathway
Under no circumstances should this compound or its rinsate be disposed of down the drain or in regular trash.[7] The collected waste must be turned over to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4]
The ultimate disposal method for chlorinated organic compounds is typically high-temperature incineration in a facility that complies with EPA regulations under the Resource Conservation and Recovery Act (RCRA). These incinerators are equipped with specialized scrubbers to neutralize the acidic gases produced during combustion, preventing their release into the atmosphere.
References
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts. [Link]
-
Halogenated Solvents in Laboratories. (n.d.). Temple University Campus Operations. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. [Link]
-
Material Safety Data Sheet: 3,6-Dichloro-4-isopropylpyridazine. (n.d.). 3ASenrise. [Link]
-
Safety Data Sheet: 3,6-Dichloropyridazine. (2023, March 7). CPAChem. [Link]
-
Management of Waste. (n.d.). Prudent Practices in the Laboratory, NCBI Bookshelf. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. [Link]
-
This compound. (n.d.). PubChemLite. [Link]
-
3,6-Dichloro-4-methylpyridazine. (n.d.). PubChem. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 3,6-Dichloro-4-methylpyridazine | C5H4Cl2N2 | CID 87923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.ca [fishersci.ca]
- 7. hscprep.com.au [hscprep.com.au]
- 8. echemi.com [echemi.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. canterbury.ac.nz [canterbury.ac.nz]
Personal protective equipment for handling 3,6-Dichloro-4-(chloromethyl)pyridazine
Comprehensive Safety and Operational Guide: Handling 3,6-Dichloro-4-(chloromethyl)pyridazine
Introduction this compound (CAS: 2228879-52-3) is a highly valuable, bifunctional heterocyclic building block used extensively in drug discovery and development. However, its synthetic utility is matched by a severe hazard profile. This guide provides drug development professionals with a self-validating, field-proven operational framework for handling, reacting, and disposing of this chemical safely, ensuring laboratory integrity and personnel protection.
Part 1: Hazard Profile & Mechanistic Causality
To handle this compound safely, one must understand the chemical causality behind its hazards. Do not treat this merely as a toxic powder; treat it as a highly reactive electrophile.
-
Potent Alkylating Agent : The chloromethyl group (-CH
Cl) is highly electrophilic. The electron-withdrawing nature of the dichloropyridazine ring further sensitizes this carbon to nucleophilic attack (S 2). In biological systems, this results in the rapid alkylation of proteins and DNA, making it a severe tissue corrosive and potential mutagen. -
Severe Lachrymator : Upon contact with the moisture in mucous membranes (eyes, respiratory tract), the chloromethyl group rapidly hydrolyzes to form a hydroxymethyl group, releasing hydrogen chloride (HCl) gas in the process[1]. This causes immediate, severe chemical burns and corneal damage.
-
Moisture Sensitivity : Ambient humidity is sufficient to trigger slow degradation, leading to pressure buildup (from HCl gas) inside sealed containers if not stored strictly under inert gas.
Quantitative Hazard Metrics & Storage Data
| Parameter | Value / Specification | Operational Implication |
|---|---|---|
| CAS Number | 2228879-52-3 | Unique identifier for SDS cross-referencing. |
| Molecular Weight | 197.45 g/mol | Required for precise stoichiometric calculations. |
| Storage Temperature | 2–8 °C (Refrigerated) | Minimizes thermal degradation and vapor pressure. |
| Storage Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents atmospheric moisture from hydrolyzing the -CH
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for lachrymatory alkylating agents. The following matrix is mandatory:
| PPE Category | Required Specification | Causal Rationale |
| Respiratory | NIOSH-approved full-face respirator with P100/Acid Gas cartridges, OR work exclusively in a certified Glovebox. | Protects against lachrymatory vapors and HCl gas generated by ambient hydrolysis[3]. |
| Hand Protection | Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber or Neoprene (14 mil). | Nitrile provides dexterity; Butyl rubber provides superior permeation resistance against alkyl halides[4]. |
| Eye/Face | Chemical splash goggles AND a full face shield. | Prevents irreversible corneal damage from lachrymatory vapors or reactive splashes[5]. |
| Body | Heavy-duty, flame-resistant lab coat with a chemical-resistant impermeable apron (e.g., Tychem). | Prevents skin contact and subsequent severe alkylation/chemical burns[5]. |
Part 3: Operational Workflow & Methodologies
Self-Validating Principle: Every step in this protocol includes a visual or chemical indicator to confirm safety and reaction state.
Step 1: Pre-Operational Setup
-
Ensure the fume hood has a verified face velocity of at least 100 fpm.
-
Purge the reaction vessel and all transfer equipment with Argon for 15 minutes to eliminate ambient moisture.
-
Prepare a quenching bath of cold, saturated aqueous NaHCO
(at least 3 equivalents relative to the chloromethyl compound) and place it in the fume hood before opening the reagent[2].
Step 2: Weighing and Transfer
-
Remove the reagent from the refrigerator and allow it to reach room temperature in a desiccator to prevent condensation.
-
Weigh the material inside a glovebox or a specialized ventilated balance enclosure using an anti-static weigh boat.
-
Transfer the solid directly into the Argon-purged reaction flask. Validation: The absence of white fumes during transfer indicates the environment is sufficiently dry (no HCl generation).
Step 3: Reaction Execution
-
Dissolve the reagent in a dry, inert solvent (e.g., anhydrous DCM or THF).
-
Add nucleophiles/bases dropwise at 0 °C to control the highly exothermic nature of the alkylation reaction.
-
Monitor the internal temperature continuously. Validation: Temperature stability indicates controlled reactivity; sudden spikes indicate thermal runaway requiring immediate external cooling.
Step 4: Quenching and Disposal Plan Excess this compound must never be disposed of directly into waste streams. It must be chemically deactivated (hydrolyzed)[6].
-
Cool the completed reaction mixture to 0 °C.
-
Slowly transfer the mixture dropwise into the vigorously stirred, cold saturated NaHCO
solution[2]. -
Self-Validation: Observe the evolution of CO
gas (bubbling). Continue stirring until all bubbling ceases, indicating complete hydrolysis of the chloromethyl group and neutralization of HCl. -
Separate the layers. Dispose of the organic layer in the "Halogenated Organic Waste" stream and the aqueous layer in the "Aqueous Basic Waste" stream.
Part 4: Mandatory Visualizations
Figure 1: Operational Workflow and Emergency Logic for Chloromethylpyridazines.
Figure 2: Mechanistic Degradation and Quenching Pathway via Aqueous Base.
References
-
Title: 9155 Chloromethyl Methyl Ether (English) AAA TCI MSDS A2.0 Source: t3db.ca URL: [Link]
-
Title: Material Safety Data Sheet - 9,10-Bis(chloromethyl)anthracene Source: coleparmer.com URL: [Link]
-
Title: Material Safety Data Sheet - Chloromethyl pivalate Source: coleparmer.com URL: [Link]
- Source: google.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. US4900796A - Process for preparing chloromethylated aromatic materials - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
